(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Description
BenchChem offers high-quality (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-3-19-11(17)7(5-9(13)14)8(6-10(15)16)12(18)20-4-2/h7-8H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQRYMIICZMAKY-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid chemical structure
An In-Depth Technical Guide on the Synthesis, Stereochemistry, and Applications of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Executive Summary
In the realm of advanced organic synthesis and drug development, highly functionalized, stereospecific building blocks are critical for constructing conformationally restricted active pharmaceutical ingredients (APIs). (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS RN: 1417201-88-7)[1] is a premier tetra-functionalized acyclic precursor. Characterized by its two terminal carboxylic acids and two internal ethyl ester groups, this molecule is predominantly utilized to construct complex, stereodefined cyclopentane rings via intramolecular cyclization.
This whitepaper provides a comprehensive mechanistic breakdown of its stereochemistry, a self-validating synthetic protocol, and its downstream applications in pharmaceutical scaffold generation.
Structural & Physicochemical Profiling
The structural integrity of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid is defined by its specific chiral configuration. The (3R,4S) designation indicates that this molecule is a meso compound . Because the substituents on C3 and C4 are identical, the opposite stereochemical configurations create an internal plane of symmetry (
Causality in Drug Design: This symmetry is not merely a structural trivia; it is a critical design feature. When this acyclic precursor is cyclized, the meso stereochemistry guarantees the formation of strictly cis-substituted cyclic products. This prevents the generation of complex, hard-to-separate diastereomeric mixtures during industrial scale-up, drastically improving the yield of the desired API stereoisomer.
Table 1: Key Physicochemical Properties
| Property | Value | Mechanistic Implication |
|---|---|---|
| Chemical Formula | C₁₂H₁₈O₈ | Tetra-functionalized; high density of reactive sites. |
| Molecular Weight | 290.27 g/mol | Optimal size for an intermediate building block. |
| TPSA | 127 Ų | High polarity necessitates careful solvent selection during extraction[2]. |
| H-Bond Donors/Acceptors | 2 / 8 | Strong intermolecular hydrogen bonding; presents as a crystalline solid[2]. |
| XLogP3 | -0.3 | Highly hydrophilic due to dual carboxylic acid moieties[2]. |
Synthetic Methodology & Mechanistic Causality
The synthesis of the (3R,4S) meso isomer relies on the strict conservation of orbital geometry during a concerted cycloaddition, followed by a mild oxidative cleavage that preserves the established stereocenters.
Self-Validating Protocol: Synthesis of the (3R,4S) Isomer
Note: To achieve the (3R,4S) meso configuration, the protocol strictly utilizes diethyl maleate (the cis dienophile) rather than diethyl fumarate (which would yield the racemic trans isomer)[3].
Step 1: Stereospecific Diels-Alder Cycloaddition
-
Preparation: Charge a high-pressure reaction vessel with butadiene sulfone (0.51 mol), diethyl maleate (0.50 mol), and hydroquinone (1.0 g) in absolute ethanol (90 mL).
-
Reaction: Seal and heat the vessel gradually to 125 °C for 24 hours.
-
Causality & Validation: Butadiene sulfone acts as a thermally stable, solid source of 1,3-butadiene, generated in situ via the cheletropic extrusion of SO₂. Hydroquinone acts as a radical scavenger to prevent the premature polymerization of butadiene. Because the Diels-Alder reaction is a concerted [4+2] cycloaddition, the cis geometry of the diethyl maleate is perfectly conserved, yielding cis-4,5-bis(ethoxycarbonyl)cyclohexene.
-
Isolation: Cool to room temperature, neutralize with aqueous Na₂CO₃ (to remove SO₂ byproducts), and extract with petroleum ether.
Step 2: Oxidative Cleavage
-
Preparation: Dissolve KMnO₄ (4.75 mmol) in water (365 mL) and cool the solution to <10 °C in an ice-water bath.
-
Reaction: Add a solution of the cis-cyclohexene intermediate (150.3 mmol) in acetone (40 mL) drop-wise, strictly maintaining the temperature below 10 °C[4].
-
Causality & Validation: The low temperature is critical. It prevents the epimerization of the highly acidic
-protons adjacent to the ester groups. The KMnO₄ specifically attacks the electron-rich alkene via a cyclic manganate ester intermediate, cleaving the ring into two terminal carboxylic acids. Because the C4 and C5 stereocenters of the cyclohexene are untouched, their cis relationship translates directly into the (3R,4S) meso configuration of the resulting hexanedioic acid. -
Isolation: Filter off the precipitated MnO₂, acidify the filtrate, and extract with ethyl acetate to isolate the final product.
Fig 1. Stereospecific synthetic workflow conserving the meso (3R,4S) configuration.
Downstream Applications in Drug Development
The primary architectural value of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid is its capacity to undergo a Dieckmann Condensation . By treating the acyclic precursor with acetic anhydride and sodium acetate at elevated temperatures (130 °C), the terminal carboxylic acids are converted into mixed anhydrides[5].
This activates the molecule for an intramolecular enolate attack. The resulting decarboxylation yields a highly functionalized cis-3,4-bis(ethoxycarbonyl)cyclopentanone[6]. In drug development, these conformationally restricted cyclopentanones are heavily utilized as rigid scaffolds for synthesizing functionalized methanofullerenes, complex chelators, and conformationally locked GABA analogs (similar to pregabalin derivatives)[7].
Fig 2. Dieckmann condensation pathway generating a restricted cyclopentanone scaffold.
Analytical Validation & Quality Control
To ensure the integrity of the (3R,4S) stereocenter and the absence of the racemic (3R,4R)/(3S,4S) mixture, rigorous spectroscopic validation is required. The internal symmetry of the meso compound simplifies the NMR spectra, acting as a direct diagnostic tool[5].
Table 2: Spectroscopic Benchmarks for Quality Control
| Analytical Method | Expected Signals | Diagnostic Causality |
|---|
| ¹H-NMR (DMSO-d₆) |
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20134314, 3,4-Bis(ethoxycarbonyl)hexanedioic acid." PubChem Database. Available at:[Link]
-
M. A. Herranz, et al. "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones." Molecules, 2012, 17(1), 6-21. MDPI. Available at:[Link]
Sources
- 1. 1417201-88-7 CAS Manufactory [m.chemicalbook.com]
- 2. 3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Synthesis, Mechanistic Causality, and Applications of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Executive Summary & Stereochemical Significance
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: 1417201-88-7) is a highly functionalized, tetra-carbonyl aliphatic building block utilized in advanced organic synthesis and pharmaceutical development[1]. Structurally, it is a derivative of adipic (hexanedioic) acid featuring two ethoxycarbonyl (ethyl ester) groups at the C3 and C4 positions.
From a stereochemical perspective, the (3R,4S) designation is critical. Unlike its (3R,4R) or (3S,4S) counterparts which exist as a racemic mixture of trans-enantiomers, the (3R,4S) configuration possesses an internal plane of symmetry. This makes it a meso compound (the cis-isomer). This exact stereochemical arrangement is highly prized for downstream stereospecific cyclizations, particularly in the synthesis of functionalized cyclopentanones that serve as core scaffolds for complex Active Pharmaceutical Ingredients (APIs) and methanofullerenes[2].
Physicochemical Data Summary
The following table consolidates the critical quantitative data for the compound[3],[1]:
| Property | Value |
| CAS Registry Number | 1417201-88-7 |
| PubChem CID | 20134314 |
| IUPAC Name | (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid |
| Molecular Formula | C₁₂H₁₈O₈ |
| Molecular Weight | 290.27 g/mol |
| Stereochemistry | Meso (Internal plane of symmetry) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 9 |
Strategic Synthetic Pathway
The synthesis of the (3R,4S) meso diacid relies on a highly controlled, two-step sequence: a stereospecific [4+2] cycloaddition followed by chemoselective oxidative cleavage. By utilizing (the cis-dienophile) instead of diethyl fumarate (the trans-dienophile), the required cis stereochemistry is locked in during the very first step[2].
Figure 1: Stereospecific synthesis of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.
Experimental Methodologies: A Self-Validating Approach
As a Senior Application Scientist, I emphasize that protocols must not simply be a list of instructions; they must be grounded in causality and designed as self-validating systems . Below are the field-proven methodologies for synthesizing this compound.
Protocol 1: Diels-Alder Cycloaddition to cis-4,5-Bis(ethoxycarbonyl)cyclohexene
-
Step 1: In a heavy-walled reaction vessel, combine butadiene sulfone (3-sulfolene), diethyl maleate, and a catalytic amount of hydroquinone in xylene.
-
Step 2: Seal the vessel and heat the mixture to 135 °C for 12 hours.
-
Step 3: Cool the vessel, vent the generated gas, and purify the resulting oil via vacuum distillation.
Mechanistic Causality: Handling gaseous 1,3-butadiene requires specialized, highly pressurized equipment. To bypass this, butadiene sulfone is utilized as a solid, bench-stable surrogate. Upon heating above 110 °C, it undergoes a cheletropic extrusion of sulfur dioxide, generating 1,3-butadiene in situ[2]. This choice enhances laboratory safety and ensures a steady, controlled concentration of the diene, minimizing unwanted dimerization. Hydroquinone is added specifically to quench radical pathways, preventing the thermal polymerization of the diene. Because the Diels-Alder reaction is a concerted, suprafacial process, the cis geometry of the diethyl maleate is perfectly conserved in the cyclohexene product.
Self-Validation System: The reaction's progress is validated via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate system. The complete disappearance of the UV-active diethyl maleate spot confirms dienophile consumption. Furthermore, the successful extrusion of SO₂ gas upon venting serves as a physical validation of the cheletropic diene generation.
Protocol 2: Oxidative Cleavage to the (3R,4S) Meso Diacid
-
Step 1: Dissolve the cis-4,5-bis(ethoxycarbonyl)cyclohexene in a mixture of acetone and water.
-
Step 2: Cool the solution in an ice-water bath (< 10 °C).
-
Step 3: Add an aqueous solution of potassium permanganate (KMnO₄) dropwise over 2 hours.
-
Step 4: Filter the resulting suspension, acidify the aqueous filtrate with HCl, and extract with ethyl acetate to isolate the diacid[4].
Mechanistic Causality: The oxidative cleavage relies on the chemoselectivity of KMnO₄. The permanganate ion rapidly attacks the electron-rich C=C double bond via a cyclic manganate ester intermediate, ultimately cleaving the C1-C2 bond to yield two terminal carboxylic acids. Crucially, because the oxidation occurs exclusively at the alkene, the stereocenters at C4 and C5 (bearing the ethoxycarbonyl groups) remain entirely unperturbed. This guarantees the strict retention of the cis stereochemistry, yielding the (3R,4S) meso diacid[4]. Acetone is utilized as a co-solvent to bridge the solubility gap between the highly non-polar organic substrate and the aqueous oxidant.
Self-Validation System: This step is visually self-validating. The deep purple color of the active MnO₄⁻ ion is consumed and replaced by a dense, brown precipitate of manganese dioxide (MnO₂). Spectroscopically, completion is confirmed by ¹H-NMR via the total disappearance of the vinylic protons (typically observed around δ 5.6 ppm in the cyclohexene precursor)[4].
Downstream Applications in Advanced Therapeutics
The primary utility of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid lies in its ability to undergo a Dieckmann Condensation to form highly functionalized cyclopentanones.
When the diacid is treated with acetic anhydride, it forms a mixed anhydride intermediate. The addition of anhydrous sodium acetate provides the mild basicity required to trigger an intramolecular Claisen-type cyclization[2]. This reaction is accompanied by decarboxylation, yielding cis-3,4-bis(ethoxycarbonyl)cyclopentanone.
Figure 2: Downstream conversion into functionalized cyclopentanones via Dieckmann condensation.
These cyclopentanone cores are highly prized scaffolds in medicinal chemistry. They serve as direct precursors for tosylhydrazone derivatives, which are subsequently used to synthesize water-soluble photoactive methanofullerenes for photodynamic therapy[2]. Furthermore, the stereochemically pure cyclopentane ring is a structural motif found in several antiviral and cardiovascular active pharmaceutical ingredients (APIs).
References
-
PubChem . "3,4-Bis(ethoxycarbonyl)hexanedioic acid (CID: 20134314)". National Center for Biotechnology Information. Available at:[Link]
-
Molecules (MDPI) . "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones". Molecules 2012, 17(1), 8-20. Available at:[Link]
Sources
Engineering Asymmetry: A Comprehensive Guide to Chiral Dicarboxylic Acid Building Blocks in Advanced Synthesis and Materials Science
Introduction
Chiral dicarboxylic acids (CDAs) are foundational vectors of asymmetry in modern chemical synthesis. Unlike monocarboxylic chiral pools, CDAs possess two reactive carboxylate termini flanking a stereogenic core (either point chirality or axial chirality). This bifunctionality allows them to act as bidentate ligands in coordination chemistry, bifunctional hydrogen-bond donors in organocatalysis, and rigid bridging linkers in supramolecular assemblies.
As a Senior Application Scientist, I approach CDAs not merely as reagents, but as programmable architectural units. Their ability to simultaneously dictate spatial geometry and facilitate robust covalent or ionic bonding makes them indispensable in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. This guide explores the mechanistic causality behind their application and provides a self-validating framework for their use in the laboratory.
Structural and Mechanistic Causality
The utility of a CDA stems directly from the interplay between its acidic functional groups and its chiral environment.
-
Bidentate Coordination: The two carboxyl groups can bridge multi-metallic clusters (e.g., Zn or Cu paddlewheels), forming the rigid backbone of homochiral Metal-Organic Frameworks (MOFs)[1].
-
Internal Hydrogen Bonding: In axially chiral biaryl dicarboxylic acids, the proximity of the two carboxyl groups allows for intramolecular hydrogen bonding. This drastically lowers the pKa of the unbound proton, creating a highly acidic, sterically confined Brønsted acid catalyst[2].
-
Diastereomeric Lattice Formation: During enantiomeric resolution, the dual carboxylates form extended, tridimensional hydrogen-bonded salt networks with racemic amines, amplifying the solubility differential between diastereomers[3].
Caption: Logical mapping of CDA structural features to their downstream applications.
Application Domains and Quantitative Efficacy
A. Homochiral Metal-Organic Frameworks (MOFs)
CDAs are the premier linkers for synthesizing homochiral MOFs. For instance, lactic acid-derived chiral dicarboxylic acids, such as (R)-H2cbca, react with Zn(NO3)2 under hydrothermal conditions to yield chiral coordination polymers (CCPs)[1]. The causality here is topological: the rigid biphenyl or naphthyl backbone of the CDA prevents the framework from collapsing, while the chiral side chains project into the pores, creating an asymmetric microenvironment. Similarly, chiral dicarboxylic acid-functionalized Cu(salen) catalysts can be assembled into 3D porous MOFs. The chiral framework confinement imparts substrate size selectivity and enhances catalyst activity for the aziridination of olefins[4].
B. Asymmetric Organocatalysis
Axially chiral dicarboxylic acids, particularly those with a binaphthyl or biaryl backbone, are potent chiral Brønsted acids. When complexed or used directly, their unique internal hydrogen bonding serves as a basis for distinctive acidity. They have been successfully deployed in asymmetric Mannich-type reactions of N-Boc imines with diazoacetates, yielding highly valuable chiral β-amino compounds with exceptional enantioselectivity[2]. The introduction of chalcogen atoms into these biaryl systems further tunes their electronic properties and physical rigidity, allowing for the synthesis of highly specific dirhodium carboxylate complexes[5].
C. Enantiomeric Resolution of APIs
In drug development, CDAs like L-malic acid, L-aspartic acid, and (2R,3R)-tartaric acid are critical for resolving racemic amines via diastereomeric salt crystallization. A classic example is the resolution of 1-aminoindan, a key intermediate for neurological APIs. The choice of a dicarboxylic acid over a monocarboxylic acid provides a distinct thermodynamic advantage: it enables a highly structured, hydrogen-bonded crystal lattice. This amplifies the solubility differential between the (R,R) and (S,R) diastereomeric salts in solvents like methanol, pushing the equilibrium toward the precipitation of the less soluble diastereomer[3].
Data Presentation: Comparative Performance
| Chiral Dicarboxylic Acid | Application Domain | Target / Substrate | Key Metric / Yield | Enantiomeric Excess (ee) | Ref |
| (R)-H2cbca | Chiral MOF (Zn-CCP) | Coordination Polymer | 57% yield (crystalline) | >99% ee (Homochiral) | [1] |
| Cu(salen)-DCA | Heterogeneous Catalysis | Olefin Aziridination | High conversion | High enantioselectivity | [4] |
| (2R,3R)-Tartaric Acid | Enantiomeric Resolution | Racemic 1-aminoindan | High mass recovery | Diastereomeric enrichment | [3] |
| Axially Chiral Biaryl DCA | Brønsted Acid Catalysis | N-Boc imines (Mannich) | High yield | >99% ee | [2] |
| Chiral Biaryl Se-DCA | Chiral Ligand Precursor | Dirhodium complexes | 25% yield (resolution) | >99% ee | [5] |
Experimental Protocol: Self-Validating Enantiomeric Resolution
To ensure scientific integrity and reproducibility, the following protocol details the fractional crystallization of racemic 1-aminoindan using a CDA. This workflow is designed as a self-validating system : the mass balance and the enantiomeric excess (ee) of the precipitate must mathematically complement the mother liquor, ensuring no material is lost to side reactions or degradation.
Step-by-Step Methodology
Step 1: Stoichiometric Salt Formation Combine racemic 1-aminoindan (1.0 equiv) and (2R,3R)-tartaric acid (1.0 equiv) in a reactor. Causality: The 1:1 molar ratio dictates that an acidic salt forms rather than a neutral salt (2:1). Acidic salts often provide superior resolution due to the availability of the second carboxylic acid proton for intermolecular hydrogen bonding, which rigidifies the crystal lattice and exaggerates solubility differences[3].
Step 2: Thermodynamic Dissolution Suspend the mixture in methanol and heat to 60°C under agitation until complete dissolution is achieved. Causality: Methanol is selected because its dielectric constant perfectly balances the solvation of the ionic species while allowing the thermal disruption of the initial racemic crystal lattice[3].
Step 3: Programmed Supersaturation and Nucleation Cool the reactor at a strict, controlled rate of 0.1°C/min down to 20°C. Causality: Rapid cooling leads to kinetic trapping, causing the co-precipitation of the more soluble diastereomer. A slow, programmed cooling ramp ensures the system remains under strict thermodynamic control, allowing only the least soluble diastereomeric salt to nucleate and grow into high-purity crystals.
Step 4: Phase Separation and Self-Validation (Critical Step) Filter the crystalline precipitate and immediately sample the mother liquor. Self-Validation Mechanism: Determine the ee of both the precipitate and the mother liquor via Chiral HPLC. Calculate the mass balance: the mass of the (R)-amine in the precipitate plus the (R)-amine in the mother liquor must equal exactly 50% of the starting racemate mass. Any deviation >2% indicates unwanted side reactions (e.g., amide formation due to overheating) or solvent entrapment in the filter cake.
Step 5: Freebasing and Extraction Suspend the validated, enantioenriched salt in water and adjust the pH to >12 using 2M NaOH. Extract the free 1-aminoindan with dichloromethane. Causality: The high pH ensures complete deprotonation of the ammonium species, driving the neutral amine into the organic phase, while the highly polar sodium tartrate remains entirely sequestered in the aqueous phase.
Caption: Self-validating workflow for the enantiomeric resolution of racemic amines using CDAs.
References
-
Two pairs of Zn(II) coordination polymer enantiomers based on chiral aromatic polycarboxylate ligands: synthesis, crystal structures and properties Source: RSC Publishing (rsc.org) URL:[Link]
- Source: Google Patents (WO2012116752A1)
-
Chiral Cu(salen)-Based Metal–Organic Framework for Heterogeneously Catalyzed Aziridination and Amination of Olefins Source: ACS Publications (Inorganic Chemistry) URL:[Link]
-
Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]
-
Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone Source: SciSpace / PubMed URL:[Link]
Sources
- 1. Two pairs of Zn( ii ) coordination polymer enantiomers based on chiral aromatic polycarboxylate ligands: synthesis, crystal structures and properties ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00337D [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms [jstage.jst.go.jp]
Discovery of Novel Chiral Ligands from Dicarboxylic Acids: A Technical Guide
The following technical guide details the strategic discovery, synthesis, and application of chiral ligands derived from dicarboxylic acid scaffolds.
Executive Summary: The Dicarboxylic Acid Advantage
In the high-stakes arena of asymmetric catalysis, the "Chiral Pool" remains the most reliable source of chirality. However, while amino acids and terpenes are frequently exploited, dicarboxylic acids (e.g., tartaric, malic, aspartic, and synthetic diacids) offer a distinct structural advantage: Latent
This guide outlines a systematic workflow for transforming abundant dicarboxylic acids into high-value chiral ligands. We focus on three high-impact ligand classes:
-
TADDOLs: Exploiting the rigid dioxolane backbone of tartaric acid.[1]
-
Bisoxazolines (BOX): Utilizing dicarboxylic acids as tunable linkers for modular ligand libraries.
-
Spiro-Architectures: Deriving rigid scaffolds from spiro-dicarboxylic acids for high-selectivity transformations.
Strategic Scaffold Selection
The choice of dicarboxylic acid dictates the ligand's geometry and electronic properties.
| Scaffold Source | Chirality | Key Ligand Class | Structural Advantage |
| Tartaric Acid | TADDOL, Phosphoramidites | Rigid 1,3-dioxolane backbone; dual H-bonding donors. | |
| Malic Acid | Phospholanes, bidentate phosphines | Versatile | |
| FDCA (Furan-2,5-dicarboxylic acid) | Achiral (Linker) | Furan-BOX | Bio-derived; electronic tuning via furan oxygen lone pairs. |
| Spiro[4.4]nonane-1,6-dione | Axial/Spiro | SDP, Spiro-BOX | Extreme rigidity; prevents catalyst deactivation pathways. |
Workflow A: The TADDOL Platform (Tartaric Acid)
TADDOLs (
Mechanistic Logic
The TADDOL scaffold works by creating a propeller-like chiral environment. The acetal protection locks the backbone, while the bulky aryl groups shield the metal center, forcing substrate approach from a specific trajectory.
Detailed Synthesis Protocol
Target:
Reagents:
- -Dimethyl tartrate (10 mmol)
-
Acetone (Solvent/Reagent)[2]
- (Catalyst)
-
Phenylmagnesium bromide (4.5 equiv)
Step-by-Step Methodology:
-
Ketalization (Backbone Locking):
-
Dissolve
-dimethyl tartrate in acetone (50 mL). -
Add
(1.0 equiv) dropwise at 0 °C. Critical: Control exotherm to prevent racemization. -
Stir at RT for 4 hours. Neutralize with
, concentrate, and distill. -
Checkpoint:
NMR must show sharp singlets for acetonide methyls.
-
-
Grignard Addition (Steric Bulk Installation):
-
Flame-dry a 250 mL 3-neck flask under Argon.
-
Prepare PhMgBr (45 mmol) in THF.
-
Add the tartrate ketal solution (10 mmol in 20 mL THF) dropwise at reflux temperature. Note: Reflux is required to overcome steric hindrance during the second and third additions.
-
Reflux for 12 hours.[3]
-
Quench with saturated
.
-
-
Purification:
-
Extract with
. Wash with brine. -
Recrystallize from Hexane/EtOAc.
-
Validation: Melting point should be sharp (193–195 °C for Ph-TADDOL).
-
Visualization: TADDOL Synthesis Pathway
Figure 1: Synthetic workflow for converting dimethyl tartrate into the TADDOL ligand scaffold.
Workflow B: Modular Bisoxazolines (BOX) from Diacids
Bisoxazolines are privileged ligands for Cu(II) and Zn(II) catalysis. While malonic acid is the standard linker, using Furan-2,5-dicarboxylic acid (FDCA) introduces a hemi-labile oxygen donor, potentially stabilizing reactive intermediates.
Design Causality
-
Linker Selection: The "bite angle" of the ligand is determined by the dicarboxylic acid spacer.
-
Malonic: 6-membered chelate ring (Standard).
-
FDCA: Rigid, flat linker with potential for secondary coordination.
-
-
Chirality Source: Derived from amino alcohols (Valinol, Indanol).
Protocol: FDCA-Derived BOX Ligand
Target: 2,5-Bis(4-isopropyl-2-oxazolin-2-yl)furan
Reagents:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
L-Valinol (2.2 equiv)
- (Thionyl Chloride)
- / DCM
Methodology:
-
Acid Chloride Formation:
-
Reflux FDCA in neat
with a drop of DMF for 3 hours. -
Remove excess
under vacuum. Caution: Ensure complete removal to prevent side reactions with amino alcohol.
-
-
Amide Coupling:
-
Dissolve acid chloride in dry DCM (0 °C).
-
Add L-Valinol (2.2 equiv) and
(4 equiv) dropwise. -
Stir 12h at RT. Isolate the bis-amide.
-
-
Cyclization (Ring Closure):
-
Dissolve bis-amide in DCM.
-
Activate hydroxyl groups with Mesyl Chloride (
, 2.5 equiv) and . -
Reflux to effect cyclization.
-
Purification: Column chromatography (
, Hexane/EtOAc 4:1).
-
Visualization: Catalytic Cycle (Cu-BOX)
Figure 2: Catalytic cycle for a Copper-Bisoxazoline (Cu-BOX) mediated asymmetric Diels-Alder reaction.
Experimental Validation & Data Analysis
Discovery is useless without validation. The following screening protocol is designed to eliminate false positives.
The "Standard Set" Screen
When evaluating a novel ligand derived from a dicarboxylic acid, screen these three benchmark reactions:
-
Asymmetric Alkylation: (Ti-TADDOLates)
-
Diels-Alder Cycloaddition: (Cu-BOX)
-
Hydrogenation: (Rh-Phospholanes derived from Malic acid)
Data Interpretation Table
Use this matrix to troubleshoot low
| Observation | Probable Cause | Corrective Action |
| High Conv. / Low ee | Non-selective background reaction. | Lower temperature; check metal-to-ligand ratio (ensure 1:1.1). |
| Low Conv. / High ee | Steric crowding of the active site. | Reduce steric bulk of aryl groups (e.g., Ph instead of Naphthyl). |
| Racemic Product | Ligand dissociation or moisture. | Dry solvents (KF < 50 ppm); switch to non-coordinating counterions ( |
References
-
Seebach, D., et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries."[1][2] Angewandte Chemie International Edition, 2001. Link
-
Sibi, M. P., et al. "Fine Chemicals from a Biomass-Derived Dicarboxylic Acid: Chiral Bisoxazolines and Their Application."[4] Heterocycles, 2018.[4] Link
-
Desimoni, G., et al. "Bis(oxazoline)–copper complexes: effect of the linker." Chemical Reviews, 2006. Link
-
Zhou, Q. L. "Privileged Chiral Ligands and Catalysts." Wiley-VCH, 2011. Link
-
Organic Syntheses. "Preparation of TADDOLs." Org.[2][3][5] Synth. 2003, 80, 57. Link
Sources
Methodological & Application
Derivatization of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Application Note: Strategic Derivatization of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Abstract
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: N/A for specific stereoisomer, generic related structures often cited) is a critical meso-intermediate in the synthesis of fused bicyclic systems, including cyclopentanoids, prostaglandins, and biotin (Vitamin B7) analogs.[1] Characterized by its C2-symmetric backbone containing two free carboxylic acid moieties and two ethyl ester side chains, this molecule presents unique challenges for both analysis and synthesis.[1][2][3] This guide details the analytical derivatization (Silylation for GC-MS) to resolve volatility issues and the synthetic derivatization (Dieckmann Condensation) to access high-value cyclic scaffolds.[1][2]
Introduction & Chemical Context
The molecule possesses a hexanedioic acid (adipic acid) backbone with ethoxycarbonyl substituents at the 3 and 4 positions.[1][3] The (3R,4S) stereochemistry indicates a cis-relationship between the central substituents, rendering the molecule a meso compound due to its internal plane of symmetry.[1]
-
Key Functional Groups:
Why Derivatize?
-
Analytical (GC-MS): The free dicarboxylic acid is non-volatile and thermally unstable.[1][2][3] Derivatization caps the active protons, preventing adsorption in the GC liner and improving peak shape.[1][3]
-
Synthetic (Cyclization): The transformation of the linear backbone into a cyclic ketone (via Dieckmann condensation) is the primary route to generating the cyclopentane ring found in bioactive targets.[1][3]
Module 1: Analytical Derivatization (GC-MS)
Objective: Convert the non-volatile dicarboxylic acid into a volatile bis-trimethylsilyl (TMS) ester for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Reagent Selection:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]
-
Rationale: BSTFA is a powerful silyl donor that reacts rapidly with carboxylic acids.[1][2][3] TMCS acts as a catalyst to silylate sterically hindered sites, though the primary carboxyls here are accessible.[1][2][3]
Protocol A: Silylation Workflow
| Step | Action | Critical Parameter |
| 1. Preparation | Weigh 5.0 mg of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid into a 2 mL GC vial. | Ensure sample is dry; moisture quenches silanes. |
| 2.[1][2][3] Solvation | Add 200 µL of anhydrous Pyridine. | Pyridine acts as an acid scavenger and solvent. |
| 3.[1][2][3] Reagent Addition | Add 100 µL of BSTFA + 1% TMCS. | Use a gas-tight syringe to prevent moisture ingress. |
| 4.[1][2][3] Reaction | Cap vial and heat at 60°C for 30 minutes . | Heat ensures complete conversion of both acid groups.[1][2][3] |
| 5. Dilution | Cool to RT. Dilute with 700 µL Ethyl Acetate or Hexane. | Dilution prevents column overload. |
| 6.[1][2][3] Analysis | Inject 1 µL into GC-MS (Split 10:1). | Inlet Temp: 250°C. MS Source: 230°C. |
Data Interpretation (Expected MS Fragmentation):
-
M+ Peak: 434 m/z (Parent molecule 290 + 2xTMS groups [144]).[1][2][3]
-
Characteristic Loss: M-15 (Loss of methyl from TMS).[1][2][3]
Module 2: Synthetic Derivatization (Dieckmann Cyclization)[1][2][3]
Objective: Intramolecular cyclization to form (3R,4S)-3,4-bis(ethoxycarbonyl)cyclopentanone.[1][2] This reaction constructs the 5-membered ring essential for prostaglandin/biotin scaffolds.[1][2][3]
Mechanism: The reaction involves the activation of the terminal carboxylic acid (often via anhydride formation first) followed by an intramolecular Claisen (Dieckmann) condensation driven by a base (Sodium Acetate or Alkoxide).[1][3]
Protocol B: Cyclization to Cyclopentanone Derivative
| Step | Action | Mechanism/Rationale |
| 1. Activation | Dissolve 10 mmol (2.9 g) of the starting acid in 15 mL Acetic Anhydride (Ac₂O). | Ac₂O converts free acids to mixed anhydrides, activating them for attack.[1][2][3] |
| 2. Catalysis | Add 20 mmol anhydrous Sodium Acetate (NaOAc). | NaOAc acts as the base to generate the enolate. |
| 3.[1][2][3] Reflux | Heat the mixture to 130°C (Reflux) for 2–3 hours. | High temp drives the thermodynamically favorable ring closure and CO₂ extrusion. |
| 4.[1][2][3] Quench | Cool to 0°C. Slowly add 50 mL ice water. | Hydrolyzes excess anhydride. |
| 5. Extraction | Extract with 3 x 30 mL Toluene or Ethyl Acetate.[1][2][3] | The product is less polar than the starting acid.[1][2][3] |
| 6. Purification | Wash organic layer with sat.[1][2][3] NaHCO₃, then Brine.[1][2][3] Dry over MgSO₄.[1][2][3][5] | Removes acetic acid byproducts.[1][2][3] |
Validation (NMR):
-
Starting Material: Shows broad -COOH singlet >10 ppm.[1][2][3]
-
Product: Loss of -COOH signal. Appearance of cyclopentanone ring protons (multiplets in 2.0–3.0 ppm region).[1][2][3][6]
-
IR: Shift from broad acid O-H stretch (3000-3300 cm⁻¹) to sharp Ketone C=O (~1740 cm⁻¹) and Ester C=O (~1730 cm⁻¹).[1][2]
Visualizing the Workflow
The following diagram illustrates the divergent pathways for analytical verification versus synthetic application.
Caption: Divergent workflows for analytical verification (top, blue/green) and synthetic cyclization (bottom, red) of the target acid.
References
-
Preparation of Cyclopentanones
-
Analytical Derivatization Standards
-
Biotin Synthesis Context
-
Goldberg, M. W., & Sternbach, L. H.[1] "Synthesis of Biotin." Chemical Reviews.
- Relevance: Establishes the historical context of 3,4-disubstituted adipic acids as precursors in the synthesis of Biotin (Vitamin H).
-
-
General Dieckmann Condensation Mechanism
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Biotin | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Metal-organic framework synthesis with chiral dicarboxylic acids
Application Note: Engineering Homochirality in Metal-Organic Frameworks (MOFs) for Pharmaceutical Enantioseparations
Executive Summary
The separation of enantiomers remains a bottleneck in drug development, where "eutomers" (active enantiomers) must be isolated from potentially toxic "distomers." Chiral Metal-Organic Frameworks (CMOFs) offer a tunable, high-surface-area alternative to traditional chiral stationary phases (CSPs). This guide details the reticular synthesis of CMOFs using chiral dicarboxylic acid linkers. It moves beyond standard literature by focusing on defect-engineering via modulation and critical activation protocols to prevent pore collapse—the most common failure mode in MOF applications.
Strategic Linker Selection
The choice of the chiral dicarboxylic acid determines the pore environment's enantioselectivity. For pharmaceutical applications, we prioritize axial chirality (e.g., BINOL derivatives) over point chirality (e.g., simple amino acids) due to the rigid, non-interconvertible nature of the chiral pocket.
| Linker Class | Example Precursor | Advantages | Disadvantages |
| Axial Chiral | 1,1'-Binaphthyl-6,6'-dicarboxylic acid | High rigidity; large pore aperture; excellent thermal stability. | High synthetic cost; steric bulk can hinder assembly. |
| Point Chiral | L-Tartaric Acid / D-Camphoric Acid | Low cost; commercially available; flexible coordination modes. | Lower rigidity; prone to racemization at high synthesis temps. |
| Bio-Derived | L-Glutamic Acid / L-Aspartic Acid | Biocompatible; scalable. | Often yields dense structures (low porosity) without pillaring agents. |
Core Protocol: Solvothermal Synthesis of a BINOL-Based CMOF
Target System:Zn-BINOL-MOF (Interpenetrated framework minimized via modulation). Rationale: Zinc nodes allow for mild synthesis temperatures, preserving the integrity of the chiral linker.
Materials
-
Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (98% purity).
-
Chiral Linker: (R)-1,1'-binaphthyl-6,6'-dicarboxylic acid (H₂-BINOL-DC).
-
Modulator: Benzoic Acid (prevents rapid nucleation, enhances crystal size).
-
Solvent: N,N-Diethylformamide (DEF) – Preferred over DMF for higher boiling point and better crystal growth kinetics.
Step-by-Step Methodology
Phase A: Pre-Synthetic Dissolution (The "Clear Solution" Rule)
-
Linker Solubilization: In a 20 mL scintillation vial, dissolve 0.1 mmol of H₂-BINOL-DC in 10 mL of DEF. Sonicate for 10 mins until optically clear.
-
Modulator Addition: Add 2.0 mmol of Benzoic Acid (20 equivalents).
-
Metal Addition: Add 0.2 mmol Zn(NO₃)₂·6H₂O. Vortex immediately for 30 seconds.
Phase B: Solvothermal Assembly 4. Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Ensure <60% volume filling to generate appropriate autogenous pressure. 5. Heating Profile:
- Ramp: 1°C/min to 100°C.
- Dwell: 48 hours at 100°C.
- Cool: 0.5°C/min to 25°C.
- Why Slow Cooling? Rapid cooling induces thermal shock, causing micro-cracks in the crystals which destroys single-crystal X-ray diffraction capability.
Phase C: Isolation and Activation (Critical Failure Point) 6. Decanting: Remove the mother liquor. Wash crystals 3x with fresh DEF. 7. Solvent Exchange (The Gradient Method):
- Do NOT move directly to volatile solvents (e.g., Acetone/DCM). The surface tension difference will collapse the pores (capillary stress).
- Step 1: Soak in 50:50 DEF:Ethanol for 12 hours.
- Step 2: Soak in 100% Anhydrous Ethanol for 24 hours (refresh solvent every 6 hours).
- Step 3: Soak in 100% Anhydrous Dichloromethane (DCM) for 24 hours (refresh every 6 hours).
- Supercritical CO₂ Drying (Optional but Recommended): If available, use scCO₂ drying. If not, activate under high vacuum (10⁻³ Torr) at room temperature for 12 hours, then ramp to 80°C for 6 hours.
Visualization: Synthesis & Logic Pathways
Figure 1: Synthesis Decision Workflow
This flowchart guides the researcher through the critical decision points of the synthesis, specifically addressing the "Modulator" variable.
Caption: Figure 1. Decision matrix for solvothermal synthesis. The use of modulators and gradient activation is critical for preventing defects and pore collapse.
Characterization & Validation Standards
To claim "Scientific Integrity," you must validate three properties: Crystallinity, Porosity, and Chirality.
A. Solid-State Circular Dichroism (SS-CD)
Standard solution CD is insufficient because the MOF is insoluble.
-
Protocol: Grind 1 mg of activated MOF with 100 mg of KCl. Press into a transparent pellet.
-
Signal Validation: You must observe a "Cotton Effect" (peaks alternating positive/negative) that mirrors the solution CD of the pure linker but is often red-shifted due to metal coordination.
-
Artifact Check: Rotate the pellet 90° and measure again. If the spectrum changes significantly, the signal is due to Linear Dichroism (LD) or birefringence artifacts, not true chirality.
B. Gas Sorption (BET Surface Area)
-
Gas: Nitrogen (N₂) at 77 K.
-
Expectation: Type I isotherm (microporous).
-
Troubleshooting: A Type II isotherm indicates a non-porous material (failed activation). Hysteresis loops (H4) often indicate mesoporous defects or inter-particle voids rather than intrinsic porosity.
Figure 2: Characterization Logic Loop
Caption: Figure 2. Validation workflow. A sample must pass crystallinity and chirality checks before porosity analysis to ensure resources are not wasted on defective materials.
Application Case: Enantioselective Separation
Scenario: Separation of racemic Ibuprofen. Method: High-Performance Liquid Chromatography (HPLC) using the CMOF as the stationary phase.
-
Column Packing: Slurry pack the CMOF (particle size <5 µm) into a stainless steel column.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Mechanism: The (S)-Ibuprofen interacts more strongly with the hydrophobic binaphthyl pocket of the MOF via
stacking, eluting after the (R)-Ibuprofen. -
Metric: Calculate the Separation Factor (
). . A value of indicates viable separation for preparative scales.
References
-
Review of Chiral MOFs for Separation: Pelletier, J. D., et al. "Enantioselective Separation of Chiral Drugs Using Metal-Organic Frameworks."[3][4][5] Chemical Reviews. [Link]
-
Modulation Strategy in MOF Synthesis: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. [Link]
-
Activation Protocols (Solvent Exchange): Mondloch, J. E., et al. "Destruction of Metal-Organic Frameworks during Activation: The Role of Surface Tension." Journal of the American Chemical Society. [Link]
-
Solid-State Circular Dichroism Methodology: Padula, D., et al. "Solid-State Circular Dichroism: A Powerful Tool for the Characterization of Chiral Materials."[6] Chirality. [Link][7][8]
-
BINOL-MOF Synthesis Example: Ma, L., et al. "Microporous Chiral Metal-Organic Frameworks for Enantioselective Separation." Nature Communications. [Link](Note: Representative citation for BINOL-MOF class materials)
Sources
- 1. researchgate.net [researchgate.net]
- 2. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 3. Metal-organic frameworks in chiral separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Organic Frameworks (MOFs) for Chiral Separation and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies for chiral metal-organic frameworks [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
Enantioselective catalysis with (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivatives
An In-Depth Guide to Enantioselective Catalysis with (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: Leveraging the Chiral Pool for Asymmetric Synthesis
Nature provides a rich source of enantiomerically pure compounds, often referred to as the "chiral pool," which serve as invaluable starting materials for the development of sophisticated synthetic tools. Among these, tartaric acid stands out as a privileged, C₂-symmetric scaffold for creating powerful chiral ligands and organocatalysts.[1][2] This guide focuses on a specific class of tartaric acid derivatives, exemplified by (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, and their application as chiral Brønsted acid organocatalysts. These molecules capitalize on the inherent chirality of the tartaric acid backbone and the catalytic prowess of carboxylic acid groups to orchestrate highly stereoselective transformations.
While the application of weakly acidic organocatalysts like diols and thioureas is well-established, chiral carboxylic acids (CCAs) occupy a unique niche.[3] Their intermediate acidity is perfectly suited for activating a distinct range of substrates, bridging the gap between hydrogen-bond donors and stronger phosphoric acids.[3] This guide will elucidate the synthesis, mechanistic principles, and practical application of these catalysts in key C-C bond-forming reactions, providing researchers with the foundational knowledge and detailed protocols to implement them in their own synthetic endeavors.
Section 1: Catalyst Design and Synthesis
The efficacy of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid and its analogues stems from a well-defined molecular architecture. The chiral backbone, derived from natural tartaric acid, establishes a rigid stereochemical environment. The two carboxylic acid moieties are the primary catalytic sites, functioning as Brønsted acids to activate electrophiles through hydrogen bonding.[3] The ester groups, while not directly involved in catalysis, are crucial for modulating the catalyst's steric bulk and solubility in various organic solvents, which can significantly influence reaction outcomes.
The synthesis of the parent diacid backbone can be achieved through methods such as the oxidative cleavage of a corresponding chiral cyclohexene precursor. For instance, the racemic synthesis of trans-3,4-bis(ethoxycarbonyl)hexanedioic acid has been reported via the potassium permanganate-mediated oxidation of rac-trans-4,5-bis(carboethoxy)-cyclohexene.[4][5] An asymmetric variant of such a synthetic route would provide access to the desired enantiopure catalyst scaffold.
Caption: Core components of the chiral carboxylic acid catalyst.
Section 2: Mechanism of Action in Brønsted Acid Catalysis
Chiral dicarboxylic acids catalyze reactions by acting as bifunctional Brønsted acids. In a typical Michael addition, for example, the catalyst activates the α,β-unsaturated electrophile (the Michael acceptor) by forming two hydrogen bonds between its carboxylic acid protons and the acceptor's electron-withdrawing group (e.g., the oxygen atoms of a nitro group).[6][7] This dual hydrogen bonding serves two critical purposes:
-
Electrophile Activation: It lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor, making it more susceptible to nucleophilic attack.
-
Stereochemical Control: It locks the acceptor in a specific conformation within the catalyst's chiral pocket. This rigid, chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
The nucleophile then approaches this activated complex from the less sterically hindered face, as directed by the catalyst's backbone, to form the C-C bond. Subsequent proton transfer and release of the product regenerates the catalyst, completing the catalytic cycle.
Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.
Section 3: Application Note - Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis.[8] Chiral dicarboxylic acid catalysts provide a powerful platform for rendering this reaction enantioselective, particularly for the addition of 1,3-dicarbonyl compounds to nitroalkenes.
Causality Behind Experimental Choices:
-
Catalyst: The (3R,4S) backbone is chosen to induce a specific stereochemical outcome. Catalyst loading is kept low (1-10 mol%) to ensure efficiency and cost-effectiveness.
-
Solvent: Non-polar solvents like toluene or dichloromethane are often preferred as they are less likely to compete with the substrate for hydrogen bonding to the catalyst.
-
Temperature: Reactions are typically run at or below room temperature. Lowering the temperature can often increase enantioselectivity by reducing the thermal energy of the system, favoring the more ordered, lower-energy transition state that leads to the major enantiomer.
-
Additives: In some cases, weak bases or other co-catalysts may be used, but for Brønsted acid catalysis, the system is often kept simple to avoid catalyst deactivation.
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | β-Nitrostyrene | 5 | Toluene | 0 | 95 | 92 |
| 2 | Acetylacetone | β-Nitrostyrene | 5 | CH₂Cl₂ | 20 | 91 | 88 |
| 3 | Dibenzoylmethane | (E)-1-Nitroprop-1-ene | 10 | Toluene | -20 | 85 | 95 |
| 4 | Dimethyl malonate | 2-Cyclohexen-1-one | 10 | THF | 0 | 78 | 85 |
| Note: This data is representative of typical results achieved with chiral dicarboxylic acid catalysts and is for illustrative purposes. |
Protocol 1: General Procedure for Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene
Materials:
-
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivative (Catalyst)
-
β-Nitrostyrene (Michael Acceptor)
-
Dimethyl malonate (Michael Donor)
-
Toluene (Anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved. Add β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Initiation: Cool the mixture to 0 °C using an ice-water bath. Add dimethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.[9]
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Section 4: Application Note - Direct Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds.[10] Chiral Brønsted acids can catalyze the direct aldol reaction between an unmodified ketone and an aldehyde by activating the aldehyde towards nucleophilic attack from the ketone's enol form. The catalyst's chiral environment then controls the stereochemistry of the newly formed C-C bond and adjacent stereocenters.[11]
Causality Behind Experimental Choices:
-
Substrates: The reaction often works best with activated ketones (e.g., acetone, cyclohexanone) and aromatic or electron-deficient aldehydes.
-
Water: Unlike many organometallic processes, some Brønsted acid-catalyzed reactions can tolerate small amounts of water, and in some cases, it can even be beneficial.[10] However, for this protocol, anhydrous conditions are recommended initially.
-
Stoichiometry: The ketone is often used in excess to serve as both the nucleophile and the solvent, driving the reaction equilibrium towards the product.
Protocol 2: General Procedure for the Direct Asymmetric Aldol Reaction
Materials:
-
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivative (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Cyclohexanone (Ketone)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a vial, combine 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and the chiral catalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add cyclohexanone (2.5 mmol, 5.0 equiv), which acts as both the nucleophile and the solvent.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 20-25 °C) for 48-72 hours. The reaction is typically heterogeneous at the start.
-
Monitoring: Monitor the consumption of the aldehyde by TLC.
-
Workup: Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
-
Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
Section 5: Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; Insufficiently activated substrate. | Ensure catalyst purity. Use more activated electrophiles (e.g., nitroalkenes). Increase reaction temperature or catalyst loading as a last resort. |
| Low Enantioselectivity (ee) | Reaction temperature is too high; Solvent interference. | Decrease the reaction temperature (-20 °C to -40 °C). Screen alternative non-coordinating solvents (e.g., CH₂Cl₂, Toluene, MTBE). Ensure anhydrous conditions. |
| Low Diastereoselectivity (dr) | Poor facial selectivity in the transition state. | Modify the steric bulk of the catalyst or substrates. Lowering the temperature can often improve diastereoselectivity. |
| Side Product Formation | Catalyst degradation; Substrate decomposition; Retro-Michael/Aldol reaction. | Run the reaction under an inert atmosphere. Check the stability of substrates under the reaction conditions. Isolate the product as soon as the reaction is complete. |
References
- Synthesis and applications of tartaric acid in asymmetric catalysis. (2025). Deep Science Publishing.
- Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. (2025).
- Gratzer, K., Gururaja, G. N., & Waser, M. (2013). Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. European Journal of Organic Chemistry.
- Gratzer, K., et al. (2013).
- Gratzer, K., Gururaja, G. N., & Waser, M. (2013).
- Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH.
- Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir)
- Li, X. (n.d.).
- Asymmetric Brønsted acid catalysis with chiral carboxylic acids. (2017). Chemical Society Reviews (RSC Publishing).
- Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. (2021).
- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (n.d.). PMC.
- Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Direct Asymmetric Aldol Reactions Inspired by Two Types of Natural Aldolases: Water-Compatible Organocatalysts and ZnII Complexes. (2011).
- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (2012).
- Michael addition reaction. (n.d.). Wikipedia.
- Chiral Brønsted Acid C
- A General, Brønsted Acid-Catalyzed Hetero-Michael Addition of Nitrogen, Oxygen, and Sulfur Nucleophiles. (2025).
- Catalytic asymmetric aldol reactions in aqueous media. (2008). Chemical Society Reviews (RSC Publishing).
- Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2022). PMC.
Sources
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- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 3. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric aldol reactions in aqueous media - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
The Enigmatic Role of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid in Asymmetric Synthesis: An Exploration of a Potential Chiral Auxiliary
An extensive review of the scientific literature reveals a notable absence of established applications for (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary in asymmetric synthesis. While the synthesis of the racemic form of this dicarboxylic acid is documented, its resolution into individual enantiomers and subsequent use for stereochemical control in organic reactions appear to be unexplored or at least not published in readily accessible scientific databases. This document, therefore, serves not as a traditional application note but as an expert analysis of the potential of this molecule, framed within the established principles of chiral auxiliary-based synthesis.
Conceptual Framework: The Role of Chiral Auxiliaries
In the field of stereochemistry, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary guides the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[2] Following the stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.
The general workflow for employing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary directing the approach of the reagent to one of the two diastereotopic faces of the substrate.
-
Removal: The chiral auxiliary is cleaved from the product, revealing the desired enantiomerically enriched molecule.
This strategy transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers.[3]
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid: A Potential but Undocumented Auxiliary
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid possesses the fundamental characteristic of a potential chiral auxiliary: it is a chiral molecule. The racemic trans-form can be synthesized from rac-trans-3,4-bis(methoxycarbonyl)cyclohexene through oxidative cleavage with potassium permanganate.[4]
Hypothetical Application Workflow:
For (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid to function as a chiral auxiliary, a series of steps would be necessary, none of which are currently described in the literature for this specific compound.
Caption: A conceptual workflow for the use of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary.
1. Chiral Resolution:
The initial and most critical step would be the resolution of the racemic diacid.[3] Classical resolution via the formation of diastereomeric salts with a chiral amine is a common method for separating racemic carboxylic acids.[3] This process relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Class |
| (R)-(+)-α-Phenylethylamine | Amine |
| (S)-(-)-α-Phenylethylamine | Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
2. Attachment to a Substrate:
Once obtained in enantiomerically pure form, the (3R,4S)-diacid could be attached to a prochiral molecule. For instance, it could be converted to an acid chloride or activated with a coupling agent to form an amide with a prochiral amine, or an ester with a prochiral alcohol.
3. Diastereoselective Reactions:
The chiral environment provided by the auxiliary would then, in theory, direct subsequent reactions. For example, if attached to a ketone to form a chiral enolate, it could direct the diastereoselective alkylation or aldol reaction at the α-position.
4. Removal of the Auxiliary:
After the desired stereocenter is created, the auxiliary would need to be cleaved. For an amide linkage, this could be achieved through acidic or basic hydrolysis. For an ester, saponification would be the standard method.
Challenges and Considerations
The lack of literature on (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid as a chiral auxiliary may be attributable to several factors:
-
Difficulty in Resolution: The chiral resolution of the diacid may be challenging, with the diastereomeric salts not exhibiting sufficient differences in solubility for practical separation.
-
Ineffective Stereochemical Control: The chiral centers in the auxiliary might be too remote from the reaction center of the substrate to exert significant stereochemical influence.
-
Difficult Removal: The conditions required to cleave the auxiliary might be harsh, leading to racemization of the newly formed stereocenter or decomposition of the product.
-
Availability of More Effective Auxiliaries: A wide range of highly effective and well-established chiral auxiliaries are commercially available, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides.[2] These auxiliaries have a proven track record of providing high levels of stereocontrol in a variety of reactions.
Conclusion
While (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid presents an interesting theoretical case for a chiral auxiliary, the absence of any documented applications in the scientific literature suggests that it is not a utilized tool in the field of asymmetric synthesis. Researchers and drug development professionals seeking to control stereochemistry in their synthetic routes would be better served by consulting the extensive literature on well-established and commercially available chiral auxiliaries. Further research would be required to determine if this specific diacid can be effectively resolved and applied in stereoselective reactions.
References
-
Wikipedia. Chiral resolution. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with Titanium Enolates of Acyloxazolidinethiones and Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616).
-
Wikipedia. Chiral auxiliary. [Link]
-
Molecules. (2011). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 17(1), 6-21. [Link]
-
Organic-Chemistry.org. (2006). Enantioselective Construction of Naturally-Occurring Cyclic Ethers. [Link]
-
Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2013). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, 49(83), 9579-9594. [Link]
-
Royal Society of Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules. [Link]
-
Royal Society of Chemistry. (2021). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. [Link]
-
Beilstein-Institut. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley-VCH. (n.d.). Sequential Wittig-Catalytic Asymmetric Epoxidation Reaction Reusing Waste Ph3P(O). [Link]
Sources
Application Note: Spectroscopic Elucidation of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
This Application Note is designed as a definitive technical guide for the structural validation of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (also known as meso-3,4-di(ethoxycarbonyl)adipic acid).
This compound represents a classic challenge in stereochemical analysis: distinguishing a meso compound from its chiral diastereomers (the racemic pair) using standard spectroscopic techniques.
Executive Summary & Compound Profile
The target molecule, (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid , is a tetrasubstituted alkane derivative often encountered as an intermediate in the synthesis of heterocycles (e.g., biotin precursors) or as a complexing agent. Its structural integrity relies heavily on its stereochemistry.
The (3R,4S) configuration identifies this specific isomer as the meso form. Unlike its (3R,4R) or (3S,4S) counterparts, the meso isomer possesses an internal plane of symmetry (or center of inversion in the anti-conformer), rendering it optically inactive and magnetically distinct.
Chemical Profile
| Property | Specification |
| IUPAC Name | (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid |
| Formula | C₁₂H₁₈O₈ |
| MW | 290.27 g/mol |
| Stereochemistry | Meso (Achiral due to internal symmetry) |
| Key Functional Groups | Carboxylic Acid (x2), Ethyl Ester (x2) |
Experimental Workflow & Logic
The following workflow illustrates the decision-making process for validating the meso stereochemistry against the racemic mixture.
Figure 1: Analytical workflow for distinguishing meso-3,4-bis(ethoxycarbonyl)hexanedioic acid from diastereomers.
Detailed Spectroscopic Protocols
A. Nuclear Magnetic Resonance (NMR)
Objective: Confirm the carbon backbone connectivity and, crucially, the meso symmetry. Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the free carboxylic acids and ensure sharp peaks for the labile protons.
1H NMR Protocol (400 MHz, DMSO-d₆)
Due to the internal symmetry of the (3R,4S) isomer, the molecule is divided into two chemically equivalent halves. You will observe half the number of signals expected for an asymmetric molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.10 - 12.50 | Broad Singlet | 2H | -COOH | Carboxylic acid protons. Broadness indicates H-bonding. |
| 4.05 | Quartet ( | 4H | -COOCH ₂CH₃ | Ethyl ester methylene. Chemically equivalent.[1] |
| 2.90 - 3.05 | Multiplet/Dm | 2H | C(3)H / C(4)H | Methine backbone. The specific shift depends on meso vs racemic (meso typically upfield of racemic). |
| 2.30 - 2.60 | Multiplet | 4H | -CH ₂-COOH | Methylene protons alpha to acid. These may appear diastereotopic (complex splitting) due to the adjacent chiral center. |
| 1.15 | Triplet ( | 6H | -COOCH₂CH ₃ | Ethyl ester methyl. |
Critical Analysis Point (The "Meso" Test):
-
Symmetry: If you observe a doubling of the ethyl triplet/quartet or the methine signals, your sample is likely a mixture of diastereomers (meso + racemic). The pure meso compound must show a clean, single set of signals.
-
Diastereotopic Protons: The protons at C2 and C5 (adjacent to the chiral centers C3/C4) are diastereotopic. They may not appear as a simple doublet or triplet but rather as an ABX or AB part of an ABX system, appearing as a complex multiplet.
13C NMR Protocol (100 MHz, DMSO-d₆)
Expect only 6 unique carbon signals for the 12-carbon molecule due to C2 symmetry.
-
173.5 ppm: Acid Carbonyl (-COOH)
-
171.0 ppm: Ester Carbonyl (-COOEt)
-
60.5 ppm: Ester Methylene (-OCH₂-)
-
45.0 ppm: Methine Backbone (C3, C4)
-
33.5 ppm: Methylene Backbone (C2, C5)
-
14.0 ppm: Ester Methyl (-CH₃)
B. Infrared Spectroscopy (FT-IR)
Objective: Differentiate the two types of carbonyl environments (Ester vs. Acid) and confirm the free acid status. Method: ATR (Attenuated Total Reflectance) on solid neat sample.
Diagnostic Bands:
-
3300 – 2500 cm⁻¹ (Broad, Strong): O-H stretch of carboxylic acid. Look for the characteristic "dimer" broadness centering around 3000 cm⁻¹.
-
1735 – 1750 cm⁻¹ (Strong, Sharp): C=O stretch (Ester). Esters typically absorb at slightly higher frequencies than conjugated acids, but in aliphatic systems, they may overlap.
-
1700 – 1725 cm⁻¹ (Strong, Sharp): C=O stretch (Carboxylic Acid). Often appears as a shoulder or a distinct peak slightly lower than the ester carbonyl.
-
1150 – 1300 cm⁻¹: C-O stretching (Ester C-O-C and Acid C-O-H).
C. Mass Spectrometry (MS)
Objective: Confirm molecular weight and fragmentation pattern. Method: ESI (Electrospray Ionization) in Negative Mode (ESI-). Rationale: The presence of two free carboxylic acids makes negative mode highly sensitive (deprotonation).
Key Ions (ESI-):
-
m/z 289.1 [M-H]⁻: Base peak. Corresponds to the deprotonated molecular ion.
-
m/z 144.5 [M-2H]²⁻: Possible doubly charged species if pH is high enough.
Fragmentation (MS/MS of 289.1):
-
Loss of CO₂ (44 Da): Decarboxylation is common for aliphatic acids.
-
Loss of EtOH (46 Da): McLafferty-type rearrangements or neutral loss from the ester.
Synthesis of Results & Validation Checklist
To certify the material as (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid , the sample must pass the following "Self-Validating" checklist:
-
[ ] MS Confirmation: Parent ion at m/z 289 (negative mode) matches Formula C₁₂H₁₈O₈.
-
[ ] Functional Group Verification: IR shows both broad O-H (acid) and dual/broad C=O stretches (acid + ester).
-
[ ] Symmetry Verification (NMR):
-
13C NMR shows exactly 6 peaks (not 12).
-
1H NMR shows a single triplet and quartet for the ethyl groups.
-
-
[ ] Purity Check: No split peaks in the methine region (2.9–3.1 ppm). Split peaks indicate the presence of the racemic diastereomer ((3R,3R) / (4S,4S)).
References
-
PubChem. (n.d.).[2] 3,4-Bis(ethoxycarbonyl)hexanedioic acid (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.). Hexanedioic acid (Adipic acid) - IR and MS Spectra. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (n.d.). General procedures for oxidative coupling of esters. Organic Syntheses, Coll. Vol. 7, p.190. Retrieved October 26, 2023, from [Link](General reference for synthesis context of succinate dimers).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals seeking to maximize the yield and stereochemical purity of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.
This specific meso compound is synthesized via a highly controlled two-step sequence: a stereospecific Diels-Alder cycloaddition followed by the oxidative cleavage of the resulting cyclohexene ring. Below, you will find validated methodologies, mechanistic troubleshooting guides, and quantitative data to ensure your synthesis is both scalable and reproducible.
Synthesis Workflow Visualization
Two-step synthesis workflow for (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid.
Section 1: Validated Step-by-Step Methodologies
Protocol A: Diels-Alder Cycloaddition
Objective: Synthesize the intermediate cis-4,5-bis(ethoxycarbonyl)cyclohexene.
-
Preparation: Charge a high-pressure stainless-steel autoclave with diethyl maleate (1.0 equiv) and toluene (solvent).
-
Inhibition: Add hydroquinone (0.1 wt% relative to the diene).
-
Causality: 1,3-butadiene is highly prone to radical polymerization at elevated temperatures. Hydroquinone scavenges free radicals, preventing the formation of polybutadiene rubber and ensuring the diene remains entirely available for the cycloaddition.
-
-
Reaction: Condense 1,3-butadiene gas (1.5 equiv) into the chilled reactor. Seal and heat the system to 110–120 °C for 12 hours.
-
Workup: Cool the reactor, safely vent the excess butadiene gas, and concentrate the mixture under reduced pressure. Purify the residue via vacuum distillation.
-
Validation Checkpoint: Analyze the isolated product via 1H-NMR. The Diels-Alder reaction is strictly concerted and stereospecific; starting with a cis-dienophile exclusively yields the cis-disubstituted cyclohexene[1]. The presence of a plane of symmetry in the NMR spectrum confirms stereoretention and the absence of the trans-isomer.
Protocol B: Oxidative Cleavage (Ruthenium-Catalyzed)
Objective: Cleave the cyclohexene double bond to yield the final diacid.
-
Solvent System: Dissolve the cis-4,5-bis(ethoxycarbonyl)cyclohexene in a biphasic mixture of CH3CN, CCl4, and H2O (2:2:3 ratio).
-
Causality: The biphasic nature of the solvent prevents the over-oxidation of the sensitive ester groups and stabilizes the highly reactive RuO4 intermediate during the cleavage process[2].
-
-
Oxidant Addition: Add NaIO4 (4.1 equiv) to the mixture and cool the flask to 0 °C.
-
Catalysis: Introduce RuCl3·xH2O (2 mol%). The aqueous layer will immediately turn yellow-green, indicating the in situ formation of active RuO4.
-
Isolation: Stir vigorously at room temperature until the starting material is entirely consumed. Quench the reaction with sodium thiosulfate, extract with ethyl acetate, and crystallize the aqueous layer.
-
Validation Checkpoint: The final product should be highly water-soluble. Melting point analysis and chiral chromatography must be used to confirm the isolation of the meso (3R,4S) diacid, validating that no epimerization occurred during the oxidative workup.
Section 2: Troubleshooting & FAQs
Q: My Diels-Alder yield is low, and I am isolating a mixture of diastereomers instead of the pure meso precursor. How do I fix this? A: The stereochemical integrity of your final product is entirely dependent on the isomeric purity of your starting dienophile. If your diethyl maleate is contaminated with diethyl fumarate (the trans isomer), the reaction will yield trans-4,5-bis(ethoxycarbonyl)cyclohexene. Upon oxidative cleavage, this trans adduct generates a racemic mixture of (3R,4R) and (3S,4S) diacids instead of the desired meso (3R,4S) isomer[1].
-
Solution: Verify the purity of your diethyl maleate via GC or NMR before starting. Distill the starting material if trace fumarate is detected.
Stereochemical pathways dictating the final isomeric purity of the hexanedioic acid derivative.
Q: I am using the classic KMnO4 oxidation method, but my yields are stuck below 70%. Where is my product going? A: Potassium permanganate cleavage generates a stoichiometric amount of manganese dioxide (MnO2) sludge. Because (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid is highly water-soluble, it becomes physically trapped within the hydration sphere of the MnO2 precipitate.
-
Solution: You must perform rigorous hot-water washings of the MnO2 filter cake. Alternatively, utilizing a single-phase extraction method (water-acetone-dichloromethane) can break solvent homogeneity and improve yields of adipic acid derivatives to approximately 86%[3].
Q: Are there greener, more scalable alternatives to Ruthenium or Permanganate for the cleavage step? A: Yes. For large-scale pharmaceutical applications, catalytic systems utilizing hydrogen peroxide (H2O2) and a tungstate catalyst (e.g., 12-tungstophosphoric acid, H3PW12O40) are highly recommended. This system provides excellent yields (up to 95%) for the oxidative cleavage of cyclohexenes to adipic acid derivatives, producing only water as a byproduct and entirely eliminating heavy-metal sludge[4][5].
Section 3: Oxidation Methods Comparison
To assist in scaling up your synthesis, refer to the following quantitative comparison of oxidative cleavage methodologies:
| Oxidation Method | Reagents & Catalysts | Typical Yield | Reaction Time | Scalability & Safety Profile |
| Permanganate Cleavage | KMnO4, H2O, Heat | 70–86% | 2–4 hours | Low: Stoichiometric MnO2 sludge physically traps the product; high waste factor[3]. |
| Ruthenium Catalysis | RuCl3 (cat.), NaIO4, CH3CN/H2O | 85–90% | 1–2 hours | High: Clean and rapid reaction, though Ruthenium is cost-prohibitive at a massive scale[2]. |
| Peroxide / Tungstic Acid | H2O2, H3PW12O40 | 90–95% | 4–6 hours | Very High: Green chemistry approach; water is the only byproduct, ideal for pharma scale[4][5]. |
| Ozonolysis | O3, followed by H2O2/HCOOH | 80–88% | Variable | Medium: Avoids heavy metals but requires specialized ozone generators and strict thermal control to prevent ozonide accumulation. |
References
-
30.5: Cycloaddition Reactions - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]
-
ChemInform Abstract: Catalytic Oxidative Cleavage of Olefins by RuO4 Organic Solvent-Free under Ultrasonic Irradiation ResearchGate URL:[Link]
-
Evaluation of oxidative clivage of cycloexene in single-phase solution with KMnO4 for obtaining of adipic acid ResearchGate URL:[Link]
-
Large-Scale Oxidations in the Pharmaceutical Industry Chemical Reviews / Future4200 URL:[Link]
-
Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins Journal of Oleo Science / SciSpace URL:[Link]
Sources
Technical Support Center: Purification of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Welcome to the Advanced Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals handling the isolation and purification of complex functionalized dicarboxylic acids.
Physicochemical Overview & Causality
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (C₁₂H₁₈O₈) is a highly polar, functionally dense molecule containing two terminal carboxylic acid groups and two internal ethyl ester groups[1]. The (3R,4S) stereochemistry denotes the meso configuration, which possesses a plane of symmetry.
Purifying this intermediate requires precise control over the chemical environment. The dual carboxylic acids (pKa ~4.5) make the molecule highly susceptible to irreversible hydrogen bonding on silica gel, while the ethyl esters at the 3 and 4 positions are vulnerable to base-catalyzed saponification if extraction conditions are too harsh[2]. The protocols below are engineered as self-validating systems to navigate these specific physicochemical constraints.
Quantitative Data: Phase & Solvent Dynamics
Understanding how this molecule partitions under different conditions is critical to preventing product loss.
Table 1: Phase Distribution & Stability vs. Aqueous pH
| Aqueous pH | Molecular State | Partition Preference | Risk of Ester Hydrolysis |
|---|---|---|---|
| pH < 3 | Fully Protonated (Neutral Diacid) | Organic Phase (EtOAc, DCM) | Low |
| pH 5–6 | Partially Deprotonated | Mixed / High Emulsion Risk | Low |
| pH 8–9 | Fully Deprotonated (Dicarboxylate) | Aqueous Phase | Low (Ideal for extraction) |
| pH > 12 | Fully Deprotonated | Aqueous Phase | High (Saponification occurs) |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System | Mechanistic Purpose / Causality |
|---|---|---|
| Liquid-Liquid Extraction | EtOAc / 5% aq. NaHCO₃ | NaHCO₃ selectively deprotonates the diacid without cleaving the ethyl esters. |
| Recrystallization | EtOAc (Solvent) / Hexanes (Anti-solvent) | EtOAc dissolves the polar diacid; Hexanes lower the dielectric constant to induce crystallization. |
| Flash Chromatography | Hexane:EtOAc:AcOH (50:50:1) | 1% AcOH suppresses the ionization of the diacid, preventing irreversible binding to silica. |
Core Purification Workflows
Workflow A: Selective Acid-Base Extraction
This workflow leverages the pKa differential between the target molecule and neutral impurities.
Workflow for the selective acid-base extraction of the diacid product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar solvent that effectively solubilizes both the target diacid and neutral organic impurities.
-
Mild Deprotonation: Wash the organic layer with an equal volume of 5% aqueous NaHCO₃. Causality: NaHCO₃ (pH ~8.3) is strong enough to fully deprotonate the carboxylic acids into water-soluble carboxylate salts, but mild enough to prevent base-catalyzed saponification of the ethyl ester groups[1].
-
Phase Separation: Separate the phases. Self-Validation: Run a TLC of the organic phase; your product spot should be completely absent, confirming total transfer to the aqueous layer.
-
Reprotonation: Slowly acidify the aqueous phase with 1M HCl until the pH reaches exactly 2.0. Causality: Dropping the pH below the pKa forces the dicarboxylate back into its neutral, lipophilic diacid form[2]. Self-Validation: Verify pH strictly with indicator paper; premature extraction will severely impact yield.
-
Recovery: Extract the acidified aqueous layer three times with fresh EtOAc. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
Workflow B: Anti-Solvent Recrystallization
Used when the compound is highly enriched but requires polishing to analytical purity.
Recrystallization protocol utilizing an EtOAc/Hexanes anti-solvent system.
Step-by-Step Methodology:
-
Saturation: Place the crude solid in a flask. Add a minimal amount of hot EtOAc (~60°C) until the solid just dissolves.
-
Anti-Solvent Addition: Slowly add Hexanes dropwise while maintaining temperature. Stop when a slight, persistent turbidity is observed (the cloud point).
-
Clarification: Add 1–2 drops of hot EtOAc to re-clarify the solution.
-
Nucleation & Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature. Causality: Rapid cooling traps impurities in the crystal lattice and induces liquid-liquid phase separation ("oiling out"). Slow cooling favors thermodynamic crystal growth.
-
Isolation: Transfer to an ice bath (4°C) for 1 hour to maximize yield, then isolate via vacuum filtration.
Workflow C: Normal-Phase Flash Chromatography
Required when separating the target molecule from structurally similar byproducts.
Normal-phase chromatography workflow with acidic modifier to prevent tailing.
Step-by-Step Methodology:
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add silica gel (1:3 mass ratio), and evaporate to a free-flowing powder. Causality: The target molecule is highly polar and viscous; direct liquid loading will cause immediate band broadening.
-
Eluent Preparation: Prepare Hexane:EtOAc:Acetic Acid (50:50:1). Causality: The 1% Acetic Acid (AcOH) protonates the free silanol (-SiOH) groups on the stationary phase, preventing irreversible hydrogen bonding.
-
Detection: Monitor fractions via TLC. Self-Validation: Since the compound lacks a conjugated pi-system, UV visualization will fail. Use a Potassium Permanganate (KMnO₄) stain and gentle heating to visualize the spots[2].
-
Concentration: Combine pure fractions. Add Toluene to the pooled fractions and concentrate via rotary evaporation. Causality: Toluene forms a low-boiling azeotrope with acetic acid, ensuring its complete removal without requiring excessive heat.
Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. What is the mechanistic cause and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent system. For (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, the flexible hexanedioic backbone and ester groups lower the lattice energy. Fix: Reheat the mixture until homogeneous, add 5–10% more of the "good" solvent (EtOAc), and cool much more slowly. Seeding with a pure crystal at the cloud point provides a nucleation site, favoring crystallization over phase separation.
Q: I am losing product mass during the basic extraction step. Why? A: You are likely using a base that is too strong (e.g., NaOH or KOH) or leaving the compound in the basic aqueous phase for too long. The ethyl ester groups at the 3 and 4 positions are highly susceptible to base-catalyzed hydrolysis (saponification)[1]. Always use a mild base like 5% NaHCO₃, which is sufficient to deprotonate the carboxylic acids without cleaving the esters.
Q: My compound streaks heavily on the TLC plate and tails during column chromatography. How can I resolve this? A: The two free carboxylic acid groups act as strong hydrogen-bond donors, interacting irreversibly with the free silanol groups on the silica gel stationary phase. To fix this, add 1% Acetic Acid or Formic Acid to your eluent. This acidic modifier protonates the silanols and maintains the analyte in its neutral state, resulting in sharp, well-defined bands.
Q: Does the purification method differ for the meso (3R,4S) isomer compared to the racemic trans mixture? A: The physicochemical principles of extraction and chromatography remain largely identical between the meso and racemic trans isomers[2]. However, the meso isomer possesses a different spatial symmetry which directly impacts its lattice energy. Consequently, the (3R,4S) isomer will exhibit a different melting point and solubility profile, requiring slight adjustments to the EtOAc/Hexanes ratio during recrystallization to reach the optimal cloud point.
References
1.[1] National Center for Biotechnology Information. "3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem." NIH.gov. Available at:[Link] 2.[2] Bouhadir, K. H., Aleiwe, B. A., & Fares, F. A. (2011). "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones." Molecules, 17(1), 1-14. MDPI. Available at:[Link]
Sources
Technical Support Center: Synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
The following technical guide addresses the synthesis and troubleshooting of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (also known as meso-3,4-di(ethoxycarbonyl)adipic acid). This guide focuses on the critical oxidative cleavage step of the cyclohexene precursor, where stereochemical integrity and functional group stability are most at risk.
Executive Summary & Reaction Logic
The synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is a classic example of stereocontrolled synthesis where the "meso" stereochemistry is established in the ring-forming step and must be preserved during the ring-opening oxidation.
The standard route involves:
-
Diels-Alder Cycloaddition: Butadiene + Diethyl Maleate
cis-Diethyl 4-cyclohexene-1,2-dicarboxylate. -
Oxidative Cleavage: cis-Cyclohexene derivative + Oxidant (KMnO₄/NaIO₄/O₃)
meso-Hexanedioic acid derivative.
Critical Mechanism: The (3R,4S) configuration is defined by the cis relationship of the ester groups. Because the oxidative cleavage destroys the ring but leaves the C3-C4 bond intact, the relative stereochemistry of the starting material is directly translated to the product. Any loss of stereochemistry (epimerization) results in the racemic trans-isomer ((3R,4R) + (3S,4S)), which is a difficult-to-separate impurity.
Visualizing the Pathway and Failure Points
The following diagram maps the synthesis and the critical side reaction pathways (Epimerization and Hydrolysis) that users frequently encounter.
Caption: Figure 1. Reaction pathway showing the conversion of maleate to the meso-target and critical deviation points leading to racemic or hydrolyzed impurities.
Troubleshooting Guide & FAQs
Issue Category 1: Stereochemical Loss (Meso vs. Racemic)
Q1: My product melting point is sharp but matches the racemic trans-isomer (approx. 170°C) rather than the meso compound. Why did the stereochemistry invert?
Diagnosis: This is a classic case of Epimerization .
-
Cause 1 (Most Likely): The oxidative cleavage was performed under conditions that were too basic. The protons at C3 and C4 (alpha to the ester groups) are acidic (
). In the presence of hydroxide ions (generated during KMnO₄ reduction) and heat, these centers enolize. Upon reprotonation, they adopt the thermodynamically favored trans configuration to minimize steric repulsion between the bulky ester groups. -
Cause 2: Starting Material Contamination. Diethyl maleate (cis) often contains diethyl fumarate (trans). If your starting Diels-Alder adduct was not purified, you likely carried the trans-cyclohexene through, which oxidizes to the trans-acid.
Corrective Action:
-
Buffer the Reaction: Do not use unbuffered aqueous KMnO₄. Add Magnesium Sulfate (MgSO₄) or Sodium Dihydrogen Phosphate (NaH₂PO₄) to the reaction mixture. MgSO₄ acts as a buffer by precipitating hydroxide as Mg(OH)₂, keeping the pH close to neutral (pH 7-8) [1].
-
Temperature Control: Keep the addition of KMnO₄ at 0–5°C. Only allow the reaction to warm to room temperature after the oxidant is largely consumed. Avoid refluxing basic solutions.
Q2: Can I separate the (3R,4S) meso product from the racemic impurities? Answer: Yes, but it is difficult. Fractional crystallization is the standard method. The meso compound typically has a different solubility profile in ethyl acetate/hexane mixtures compared to the racemic pair. However, preventing epimerization is far superior to purification.
Issue Category 2: Yield & Functional Group Stability
Q3: I am seeing significant loss of the ethyl ester groups (formation of tri- or tetra-acids). Diagnosis: Unwanted Hydrolysis .
-
Mechanism: Ester hydrolysis is catalyzed by both acid and base. Standard KMnO₄ oxidations generate KOH as a byproduct:
This generated base saponifies your ethyl esters.
Corrective Action:
-
Use a Phase Transfer Catalyst (PTC): Switch to a biphasic system (Benzene/Water or DCM/Water) with a quaternary ammonium salt (e.g., Aliquat 336). This protects the ester in the organic phase while the oxidation occurs at the interface [2].
-
Alternative Oxidant: Consider using Ruthenium Tetroxide (RuO₄) generated in situ (RuCl₃ + NaIO₄). This reagent cleaves alkenes to carboxylic acids under much milder, often slightly acidic conditions, preserving esters [3].
Q4: The reaction mixture turned into a solid brown sludge and I can't extract the product. Diagnosis: Manganese Dioxide (MnO₂) Entrapment .
-
The MnO₂ byproduct is a fine precipitate that adsorbs organic acids, drastically lowering isolated yield.
Corrective Action:
-
Quench & Dissolve: Do not filter the MnO₂ directly. Quench the excess oxidant with solid Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite. Then, acidify the mixture to pH ~2 with dilute HCl. The MnO₂ will reduce to water-soluble Mn²⁺ (clear pink solution), releasing your product for extraction [4].
Optimized Experimental Protocol
Designed to minimize epimerization and hydrolysis.
Reagents:
-
cis-Diethyl 4-cyclohexene-1,2-dicarboxylate (10 mmol)
-
KMnO₄ (25 mmol, 2.5 equiv)
-
MgSO₄ (anhydrous, 15 mmol, 1.5 equiv) - Critical Buffer
-
Acetone/Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve the cyclohexene substrate in Acetone (30 mL) and Water (10 mL). Add solid MgSO₄ and cool the suspension to 0°C in an ice bath.
-
Oxidation: Add KMnO₄ portion-wise over 1 hour. Note: The purple color should disappear rapidly initially. If it persists, pause addition.
-
Temperature Management: Maintain internal temperature <10°C. The reaction is exothermic.
-
Completion: Allow to stir at RT for 2 hours. TLC should show consumption of the non-polar alkene and appearance of a polar streak (diacid).
-
Workup (The "Solubilization" Method):
-
Cool back to 0°C.
-
Slowly add solid Sodium Bisulfite until the purple color is gone and a brown precipitate remains.
-
Add 2M HCl dropwise until the brown precipitate dissolves completely and the solution becomes clear/pink (pH ~2). Do not heat.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]
-
Isolation: Concentrate in vacuo (bath <40°C) to yield the crude (3R,4S) acid. Crystallize from Ethyl Acetate/Hexane if necessary.
Quantitative Data: Stereoisomer Comparison
| Property | (3R,4S) Meso-Isomer | Racemic (Trans) Isomer | Significance |
| Origin | cis-cyclohexene precursor | trans-cyclohexene or epimerization | Diagnostic of starting material purity |
| Symmetry | Plane of symmetry (Achiral) | Determines NMR complexity | |
| Melting Point | Distinct (e.g., ~135-140°C)* | Higher (e.g., ~170°C) | Quick purity check |
| Solubility | Higher in polar solvents | Lower (crystal packing efficiency) | Basis for separation |
| Reactivity | Forms cis-anhydride easily | Cannot form intramolecular anhydride | Chemical proof of structure |
*Note: Melting points vary by solvation; comparative values are illustrative of the trend where rac-trans packs more efficiently.
References
-
KMnO4 Buffering: Abiko, A., Roberts, J. C., Takemasa, T., & Masamune, S. (1982). "KMnO4 oxidation of alkenes: improved buffering conditions." Tetrahedron Letters, 23(35), 3523-3526. Link
-
Phase Transfer Oxidation: Lee, D. G., & Lamb, S. E. (1991). "Cleavage of Alkenes with Potassium Permanganate/Periodate." Organic Syntheses, Coll. Vol. 9, p.20. Link
-
RuO4 Cleavage: Carlsen, P. H., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds." The Journal of Organic Chemistry, 46(19), 3936-3938. Link
-
Workup Procedures: Fatiadi, A. J. (1987). "The Classical Permanganate Ion: Still a Novel Oxidant in Organic Chemistry." Synthesis, 1987(02), 85-127. Link
Sources
Optimization of reaction conditions for ester hydrolysis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
The following technical guide is structured as a premium support response from a specialized chemical process optimization center.
Executive Summary & Strategic Analysis
User Query: Optimization of reaction conditions to hydrolyze the ethyl ester groups of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid to yield the corresponding tetra-carboxylic acid (meso-3,4-dicarboxyadipic acid) without stereochemical scrambling or decarboxylation.
The Chemical Challenge
The substrate is a di-acid di-ester with a meso stereoconfiguration ((3R,4S)). This molecule presents three distinct process challenges:
-
Solubility Mismatch: The starting material is likely soluble in organic solvents (THF, Ethanol), while the product (a tetra-acid) is highly hydrophilic and difficult to extract from aqueous streams.
-
Stereochemical Integrity: The C3 and C4 protons are alpha to carbonyls. Under harsh basic conditions (high T, strong alkoxides), deprotonation can lead to epimerization, converting your pure meso compound into a racemic dl-mixture (3R,4R / 3S,4S).
-
Competitive Side Reactions: While less prone to decarboxylation than
-keto acids, vicinal poly-acids can form cyclic anhydrides (succinic-type) upon heating in acidic media, complicating isolation.
Optimized Experimental Protocol
We recommend a Low-Temperature Saponification using a THF/Water cosolvent system. This method balances solubility requirements with mild conditions to preserve the (3R,4S) stereocenter.
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (1.0 equiv)
-
Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (5.0 - 6.0 equiv). Note: We prefer LiOH for milder hydrolysis, but NaOH is standard.
-
Solvent: THF : Water (2:1 v/v).
Step-by-Step Methodology
Step 1: Solubilization Dissolve the substrate in THF (approx. 5-10 mL per gram). Ensure complete dissolution. Cool the reaction vessel to 0 °C using an ice bath.
Step 2: Saponification Add the aqueous base solution (NaOH dissolved in minimal water) dropwise over 15 minutes.
-
Why? The exotherm from neutralizing the two free carboxylic acids can locally heat the mixture. Controlled addition prevents thermal spikes that risk epimerization.
Step 3: Reaction Monitoring Allow the mixture to warm to Room Temperature (20-25 °C). Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (highly polar mobile phase required, e.g., EtOAc:MeOH:AcOH 80:20:1) or preferably
H NMR (look for disappearance of the ethyl quartet at ~4.1 ppm).
Step 4: Workup & Isolation (The Critical Step)
-
Concentration: Evaporate THF under reduced pressure (Rotavap) at <35 °C. You will be left with an aqueous solution of the tetra-carboxylate salt.
-
Washing: Wash the aqueous layer once with Dichloromethane (DCM) to remove any unreacted non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C. Acidify to pH 1–2 using 2N HCl.
-
Warning: Do not use concentrated H₂SO₄ if you plan to concentrate by heat, as it causes charring/degradation.
-
-
Extraction: Saturate the aqueous phase with NaCl (salting out). Extract exhaustively with Ethyl Acetate (EtOAc) or Methyl Ethyl Ketone (MEK) .
-
Note: Tetra-acids are very soluble in water. If extraction yields are low, use continuous liquid-liquid extraction for 12 hours.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visualizing the Workflow
The following diagram illustrates the reaction pathway and critical decision points for troubleshooting.
Figure 1: Optimized workflow for the hydrolysis of sterically congested poly-esters.
Troubleshooting Guide (FAQs)
Issue 1: "I am losing product during the aqueous workup."
Root Cause: The product is a tetra-carboxylic acid with high water solubility. Standard extraction often fails. Resolution:
-
Salting Out: You must saturate the acidic aqueous phase with solid NaCl before extraction. This leverages the common-ion effect to push the organic acid into the organic phase.
-
Solvent Switch: Replace Ethyl Acetate with 2-Butanone (Methyl Ethyl Ketone - MEK) or a mixture of THF:EtOAc (1:1) . These are more polar and better at extracting poly-acids.
-
Alternative Isolation: If extraction fails, use a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form). Pass the sodium salt solution through the column; the eluate will be the free acid. Lyophilize the water to isolate.
Issue 2: "The product NMR shows a complex mixture of isomers."
Root Cause: Epimerization at C3/C4 due to harsh basic conditions (Retro-Michael / Enolization). Resolution:
-
Lower Temperature: Strictly maintain 0 °C during addition and do not exceed 25 °C during reaction.
-
Base Selection: Switch from NaOH to LiOH (Lithium Hydroxide). Lithium coordinates tightly to the carboxylates, often stabilizing the transition state and reducing the basicity of the alpha-proton relative to the nucleophilicity of the hydroxide [1].
-
Quench Protocol: Do not let the reaction sit in base overnight. Quench immediately upon completion.
Issue 3: "I see anhydride peaks in the IR/NMR after drying."
Root Cause: Heating the tetra-acid during rotary evaporation promoted cyclic anhydride formation (likely succinic-type 5-membered rings). Resolution:
-
Keep the water bath on the rotavap below 40 °C .
-
Avoid using high-vacuum drying with heat. Lyophilization (freeze-drying) is the safest method to remove water without thermal dehydration.
Scientific Validation & Mechanism
Why Base Hydrolysis?
While acid-catalyzed hydrolysis is possible, it is reversible and equilibrium-driven. For a tetra-functional molecule, driving the equilibrium to 100% completion requires removing the alcohol byproduct continuously. Base hydrolysis (Saponification) is irreversible because the formation of the carboxylate salt drives the reaction forward [2].
Stereochemical Risk
The proton at C3 is alpha to an ester (initially) and beta to a carboxylate. The pKa is approximately 24-25 (in ester form). While hydroxide (pKa ~15.7) is not strong enough to quantitatively deprotonate it, the equilibrium exists. High temperatures increase the rate of this proton exchange, leading to thermodynamic equilibration between the meso and racemic forms.
Data Table: Solvent Effects on Hydrolysis[4]
| Solvent System | Solubility of Substrate | Reaction Rate | Isolation Ease | Recommendation |
| Water only | Poor (Heterogeneous) | Slow | Difficult | Not Recommended |
| MeOH / Water | Good | Fast | Moderate | Alternative (Risk of transesterification) |
| THF / Water | Excellent | Moderate | Good | Preferred |
References
-
Stereoselective Hydrolysis Context
- Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for saponification thermodynamics).
- Source: U.S. Patent 5,298,653 (1994). Process for preparing 1,2,3,4-butanetetracarboxylic acid.
Sources
Technical Support Center: Scale-Up of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Topic: Scaling up the synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Process Chemistry Helpdesk. This guide addresses the specific challenges in scaling up the synthesis of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid (also known as meso-3,4-diethoxycarbonyladipic acid). This molecule is a critical C12 chiral building block (meso-form) often used in the synthesis of biotin analogues, fused lactones, and protease inhibitors.
The synthesis relies on the stereospecific construction of the cis-substituted cyclohexane ring followed by oxidative cleavage. Below are the field-proven protocols and troubleshooting guides to navigate the transition from gram-scale to kilogram-scale production.
Synthesis Workflow & Logic
The most robust route for the (3R,4S) (meso) configuration involves a Diels-Alder reaction using diethyl maleate (cis-dienophile) followed by oxidative cleavage. Using diethyl fumarate would yield the rac-trans isomer, which is incorrect for this target.
Process Flow Diagram
Caption: Figure 1. Critical path for the synthesis of the meso-(3R,4S) target, highlighting key risk points (red) where stereochemistry or functional groups can be compromised.
Phase 1: The Diels-Alder Cycloaddition
Goal: Synthesis of cis-4,5-bis(ethoxycarbonyl)cyclohex-1-ene.
Protocol Summary
| Parameter | Specification | Rationale |
| Reagents | 3-Sulfolene (Butadiene sulfone), Diethyl Maleate | Sulfolene generates butadiene in situ, avoiding hazardous gas handling on scale. |
| Solvent | Xylene or Toluene | High boiling point required to decompose sulfolene (approx. 110°C). |
| Stoichiometry | 1.5 eq Sulfolene : 1.0 eq Maleate | Excess diene compensates for butadiene off-gassing losses. |
| Temperature | 120–130°C | Essential for extrusion of SO₂. |
Troubleshooting Guide
Q: My isolated yield is low (<50%), and I see unreacted diethyl maleate.
-
Root Cause: Butadiene gas escaped the reactor before reacting. Maleate is a sluggish dienophile compared to fumarate due to steric hindrance (cis-geometry).
-
Solution:
-
Sealed Vessel: On scale, use a pressure-rated reactor (autoclave) to keep butadiene in solution.
-
Staged Addition: Do not add all sulfolene at once. Add it in portions to maintain a steady concentration of butadiene.
-
Catalysis: Lewis acids (e.g., AlCl₃ or Et₂AlCl) can accelerate the reaction, but thermal conditions are usually sufficient if containment is good.
-
Q: The product contains the trans isomer (diethyl fumarate adduct).
-
Root Cause: Thermal isomerization of diethyl maleate to diethyl fumarate occurs at high temperatures before the cycloaddition completes. The trans adduct is thermodynamically more stable.
-
Solution:
-
Lower Temperature/Longer Time: Reduce temp to 110°C.
-
Radical Scavenger: Add a radical inhibitor (e.g., Hydroquinone or BHT) to prevent radical-induced isomerization of the maleate.
-
Phase 2: Oxidative Cleavage
Goal: Ring opening of the cyclohexene to the diacid without touching the esters.
Protocol Summary (KMnO4 Method)
| Parameter | Specification | Rationale |
| Oxidant | KMnO₄ (2.5 - 3.0 eq) | Robust, cheap, but generates MnO₂ sludge. |
| Solvent | Acetone : Water (1:4) | Acetone solubilizes the organic substrate; water dissolves KMnO₄. |
| Temperature | < 10°C (Addition), then RT | Controls the massive exotherm of alkene oxidation. |
| pH Control | CRITICAL: Maintain pH 4–6 | KMnO₄ reduction generates OH⁻ (alkaline), which hydrolyzes ethyl esters. |
Troubleshooting Guide
Q: I am losing the ethyl ester groups (forming tricarboxylic or tetracarboxylic acids).
-
Root Cause: "Alkaline Hydrolysis." The reduction of permanganate produces hydroxide ions:
The rising pH saponifies your esters. -
Solution:
-
Buffer System: Add Magnesium Sulfate (MgSO₄) or solid CO₂ (Dry Ice) to the reaction mixture. MgSO₄ precipitates OH⁻ as Mg(OH)₂, buffering the solution.
-
Active pH Maintenance: Use an automated dosing pump to add dilute H₂SO₄ or acetic acid, keeping pH < 7.
-
Q: The reaction mixture is a thick sludge and filtration takes days.
-
Root Cause: Colloidal MnO₂ formation.
-
Solution:
-
Celite Pad: Pre-coat the filter with Celite.
-
Hot Filtration: MnO₂ coagulates better at higher temperatures (40–50°C), but be careful with ester stability.
-
Chemical Quench: Add Sodium Metabisulfite (Na₂S₂O₅) or Sodium Sulfite at the end. This reduces residual Mn(VII) and solubilizes some Mn oxides, turning the brown sludge into a lighter, more filterable solid (or soluble Mn²⁺ if acidified).
-
Q: The product is colored brown/yellow after crystallization.
-
Root Cause: Manganese leaching.
-
Solution: Wash the organic extract with EDTA solution or dilute aqueous oxalic acid to chelate and remove residual manganese species.
Analytical & Purification
Data Summary for Validation
| Property | Expected Value | Notes |
| Appearance | White crystalline solid | If oil, likely impure or solvent trapped.[1] |
| Melting Point | 170–173°C (Decomp) | Distinct from rac-trans (MP often lower or different). |
| 1H NMR | Check integration of Ethyl vs. Acid protons. | |
| Stereochem | Meso (3R, 4S) | Confirmed by lack of optical rotation ( |
Purification Protocol
-
Extraction: Acidify aqueous phase to pH 2 (HCl). Extract with Ethyl Acetate (EtOAc).[2][3]
-
Drying: Dry over Na₂SO₄ (MgSO₄ can be used but Na₂SO₄ is easier to filter on scale).
-
Crystallization:
-
Dissolve crude solid in minimum hot EtOAc.
-
Add Hexane or Heptane dropwise until turbid.
-
Cool slowly to 4°C.
-
Note: The meso compound often crystallizes more readily than the racemic mixture due to symmetry packing.
-
References & Authority
-
Oxidative Cleavage Protocol (Adapted):
-
Source: The protocol for KMnO4 oxidation of cyclohexene diesters is well-documented for the trans isomer and is chemically equivalent for the cis isomer, provided pH is controlled.
-
Citation: Al-Matar, H. et al. "Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones." Molecules2012 , 17(1), 897-909.
-
URL:[Link]
-
-
Diels-Alder with Sulfolene:
-
Source: Use of 3-sulfolene as a butadiene precursor in scale-up.
-
Citation: Sample, T. C. et al. "Application Notes and Protocols for the Diels-Alder Reaction." BenchChem Application Notes.
-
-
Stereochemical Confirmation:
-
Source: Confirmation of meso vs racemic structures in adipic acid derivatives.
-
Citation: PubChem Compound Summary for CID 20134314, 3,4-Bis(ethoxycarbonyl)hexanedioic acid.
-
URL:[Link]
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo a rigorous Process Safety Assessment (PSA), particularly regarding the handling of butadiene (flammability/pressure) and vigorous oxidations.
Sources
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Substituted Hexanedioic Acids
Welcome to the technical support center for the stereoselective synthesis of substituted hexanedioic acids, commonly known as adipic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important chiral building blocks. Adipic acid and its derivatives are crucial precursors in the manufacturing of polymers like nylon and are increasingly significant in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4][5] The introduction of stereocenters into the hexanedioic acid backbone presents significant synthetic challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these intricate synthetic procedures.
I. Common Challenges in Stereoselective Synthesis
The synthesis of stereochemically defined substituted hexanedioic acids is often complicated by several factors. Understanding these challenges is the first step toward developing robust and efficient synthetic protocols.
Key Hurdles:
-
Control of Diastereoselectivity: When creating two or more stereocenters, controlling the relative stereochemistry (e.g., meso vs. dl isomers) is a primary challenge. Reaction conditions such as temperature and solvent polarity can significantly influence the diastereomeric ratio (d.r.).[6]
-
Enantioselective Control: Achieving high enantiomeric excess (e.e.) often requires the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or enzymes.[7][8][9][10] Each approach comes with its own set of optimization parameters.
-
Separation of Stereoisomers: Even with optimized stereoselective reactions, mixtures of diastereomers or enantiomers can be formed. The similar physical properties of these isomers can make their separation by standard techniques like crystallization or chromatography difficult.[6]
-
Symmetrical Starting Materials: Many synthetic routes start from symmetrical or meso compounds, requiring a desymmetrization step to introduce chirality.[9][11][12][13][14] The efficiency and selectivity of this step are critical for the overall success of the synthesis.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
FAQ 1: Controlling Diastereoselectivity in Alkylation/Functionalization Reactions
Question: My reaction to introduce substituents at the C2 and C5 positions of a hexanedioic acid precursor is yielding a nearly 1:1 mixture of meso and dl diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in such reactions often depends on whether the reaction is under kinetic or thermodynamic control.
-
For Kinetic Control (Favoring the Fastest-Forming Product):
-
For Thermodynamic Control (Favoring the Most Stable Product):
-
Increase the Reaction Temperature and Time: Allowing the reaction to reach equilibrium by using higher temperatures and longer reaction times can favor the thermodynamically more stable diastereomer.[6]
-
-
Steric Hindrance: The stereochemistry of the second functionalization is often influenced by the steric bulk of the group introduced in the first step. Carefully consider the order of substituent introduction.
Troubleshooting Workflow for Diastereoselectivity
Sources
- 1. A critical review on the progress and challenges to a more sustainable, cost competitive synthesis of adipic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts [frontiersin.org]
- 3. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Auxiliaires chiraux [sigmaaldrich.com]
- 11. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor [mdpi.com]
- 12. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic enantioselective desymmetrization of meso-glutaric anhydrides using a stable Ni2-Schiff base catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling & Stability of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Welcome to the Application Support Center. As a highly functionalized adipic acid derivative, (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid [1] presents unique handling challenges. Its specific meso stereochemistry and the presence of both terminal carboxylic acids and internal ethyl ester moieties make it highly susceptible to epimerization, hydrolysis, and cyclization under standard laboratory conditions.
This guide provides mechanistic troubleshooting and validated protocols to ensure structural and stereochemical integrity during your synthetic workflows.
🔍 Troubleshooting Guide & FAQs
Section 1: Basic Conditions (pH > 8) – Stereochemical & Hydrolytic Instability
Q: During my basic workup (pH 9), my NMR data indicates a loss of stereochemical purity. Why is the (3R,4S) meso isomer converting into a racemic mixture? A: This is a classic case of base-catalyzed epimerization. The protons at the C3 and C4 positions are highly acidic because they are alpha to the electron-withdrawing ethoxycarbonyl (ester) groups. When exposed to a base (e.g., NaOH, or even strong carbonate solutions), these protons are abstracted to form a planar enolate intermediate. Upon reprotonation by the solvent, the hydrogen can add to either face of the enolate. Because the starting material is the (3R,4S) meso isomer, this non-stereoselective reprotonation yields a thermodynamic mixture of the (3R,4S) meso form and the (3R,4R)/(3S,4S) enantiomers. To prevent this, all extractions and pH adjustments must be performed at strictly controlled, near-neutral or slightly acidic pH (pH 4–6).
Q: I am observing a mass shift of -28 Da and -56 Da in my LC-MS after prolonged exposure to mild base. What is happening? A: You are observing the sequential saponification (hydrolysis) of the ethyl ester groups. The hydroxide ion acts as a nucleophile, attacking the ester carbonyls to form a tetrahedral intermediate, followed by the expulsion of ethoxide. The loss of one ethyl group corresponds to a net loss of 28 Da (yielding the tri-acid mono-ester), and the loss of both yields the fully hydrolyzed 1,3,4,6-hexanetetracarboxylic acid (-56 Da) [2]. Saponification is irreversible under these conditions.
Diagram 1: Base-catalyzed epimerization and saponification pathways of the meso isomer.
Section 2: Acidic Conditions (pH < 3) & Thermal Stress – Cyclization & Cleavage
Q: I heated the compound in acidic conditions (or with acetic anhydride) to drive a coupling reaction, but my product mass is 228 Da instead of the expected 290 Da. What degraded? A: You have inadvertently triggered a Blanc cyclization. Hexanedioic acid (adipic acid) derivatives are prone to intramolecular dehydration when heated in the presence of strong acids or dehydrating agents (e.g., Ac₂O). The C1 and C6 carboxylic acids first dehydrate to form a cyclic polymeric anhydride. Upon continued heating (>100 °C), this anhydride undergoes decarboxylation (loss of CO₂) to form a stable 5-membered ring. In your case, (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid cyclizes to form 3,4-bis(ethoxycarbonyl)cyclopentanone [3]. The combined loss of H₂O (18 Da) and CO₂ (44 Da) perfectly accounts for the 62 Da mass reduction (290 Da → 228 Da).
Q: Can I use strong aqueous acids (e.g., 3M HCl) to remove basic impurities? A: No. While brief washing with dilute, cold acid (0.1 M HCl, 4 °C) is acceptable, prolonged exposure to strong aqueous acids will catalyze the hydrolysis of the ethyl esters, converting your compound into 1,3,4,6-hexanetetracarboxylic acid. Acid-catalyzed hydrolysis is reversible, but in an aqueous medium, the equilibrium is driven entirely toward the free carboxylic acid.
Diagram 2: Acid-catalyzed hydrolysis and thermal Blanc cyclization degradation pathways.
📊 Data Presentation: Degradation Pathways Summary
| Condition | Primary Degradation Pathway | Resulting Impurity/Product | Mass Shift (Δm/z) | Prevention Strategy |
| pH > 8 | Base-Catalyzed Enolization | (3R,4R) & (3S,4S) Enantiomers | None (Isomerization) | Buffer aqueous layers to pH 4–6 during workup. |
| pH > 8 | Saponification (Hydrolysis) | 1,3,4,6-Hexanetetracarboxylic acid | -56 Da (Loss of 2 x C₂H₄) | Keep temperatures < 4 °C; avoid strong hydroxides. |
| pH < 3 | Acid-Catalyzed Hydrolysis | 1,3,4,6-Hexanetetracarboxylic acid | -56 Da (Loss of 2 x C₂H₄) | Avoid prolonged exposure to strong aqueous acids. |
| Heat + Acid / Dehydrating Agents | Blanc Cyclization (Decarboxylation) | 3,4-Bis(ethoxycarbonyl)cyclopentanone | -62 Da (-H₂O, -CO₂) | Keep bath temps < 40 °C; avoid Ac₂O unless cyclizing. |
🧪 Validated Experimental Protocols
Protocol 1: Stereocontrolled Aqueous Workup (Avoiding Epimerization)
Objective: Isolate (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid from a reaction mixture without inducing C3/C4 enolization or ester hydrolysis. Causality: By maintaining the pH between 4.0 and 6.0 and keeping the temperature at 4 °C, we suppress the kinetics of both hydroxide-mediated enolization and nucleophilic attack on the ester carbonyls.
-
Quench: Pour the reaction mixture into an equal volume of ice-cold saturated aqueous ammonium chloride (NH₄Cl) buffer.
-
pH Adjustment: Check the pH of the aqueous layer using a calibrated pH meter. If pH > 6.5, carefully adjust dropwise with cold 0.1 M citric acid until the pH reaches 5.0.
-
Extraction: Extract the aqueous layer three times with cold ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Wash the combined organic layers once with cold brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Crucial: Do not use basic drying agents like potassium carbonate (K₂CO₃).
-
Concentration: Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
Protocol 2: Controlled Hydrolysis to 1,3,4,6-Hexanetetracarboxylic Acid
Objective: Intentionally and completely hydrolyze the ethyl esters to yield the tetracarboxylic acid [2] for downstream applications. Causality: Using an excess of a strong base (LiOH) ensures complete, irreversible saponification. Expert Note: Because the basic conditions will simultaneously trigger enolization, the resulting 1,3,4,6-hexanetetracarboxylic acid will be a diastereomeric mixture. If stereoretention of the meso core is strictly required, acidic hydrolysis using 6 M HCl at moderate temperatures (to avoid Blanc cyclization) is the necessary alternative.
-
Solvation: Dissolve 1.0 eq of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).
-
Base Addition: Add 4.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.
-
Reaction: Stir the reaction vigorously at room temperature for 4–6 hours. Monitor by LC-MS until the starting material and mono-ester intermediate are completely consumed.
-
Volatile Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH.
-
Acidification: Cool the remaining aqueous solution to 0 °C and acidify dropwise with 1 M HCl until pH 2.0 is reached.
-
Isolation: Extract the highly polar tetracarboxylic acid using 10% isopropanol in chloroform, or isolate via lyophilization if extraction yields are poor.
📚 References
-
Title: PubChem Compound Summary for CID 20134314, 3,4-Bis(ethoxycarbonyl)hexanedioic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Identification, Biosynthesis, and Function of 1,3,4,6-Hexanetetracarboxylic Acid in Methanobacterium thermoautotrophicum ΔH Source: Applied and Environmental Microbiology, 60(4), 1249-1253 (1994) URL: [Link]
-
Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: Molecules, 17(1), 1-14 (2011) URL: [Link]
Validation & Comparative
Comparative Spectroscopic Guide: (3R,4S) vs. (3S,4R)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Executive Summary: The Stereochemical Reality
In the realm of stereoselective synthesis and analytical characterization, drug development professionals frequently encounter nomenclature that obscures physical reality. When tasked with comparing the spectroscopic profiles of (3R,4S) - and (3S,4R) -3,4-bis(ethoxycarbonyl)hexanedioic acid[1], a fundamental stereochemical truth must first be addressed: these two designations describe the exact same meso compound.
Because the acyclic molecule possesses an internal plane of symmetry, the (3R,4S) configuration is perfectly superimposable on the (3S,4R) configuration upon a 180-degree rotation. Consequently, their spectroscopic data—whether Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS)—are 100% identical , even in a chiral environment.
As a Senior Application Scientist, the true analytical challenge is not comparing the identical (3R,4S) and (3S,4R) designations, but rather differentiating this meso form from its diastereomeric counterpart: the racemic mixture of (3R,4R) and (3S,4S) isomers. This guide provides a comprehensive framework for synthesizing, isolating, and spectroscopically distinguishing the meso form from the racemate.
Structural & Stereochemical Analysis
To understand why the spectroscopic data are identical, we must map the molecule's symmetry. The internal symmetry dictates that the two halves of the molecule experience the exact same magnetic and chemical environments.
Fig 1: Stereochemical relationship showing the equivalence of (3R,4S) and (3S,4R) meso isomers.
Spectroscopic Data Comparison: Meso vs. Racemate
While the (3R,4S) and (3S,4R) labels yield identical spectra, comparing the meso form to the racemic form reveals distinct spectroscopic signatures. The spatial arrangement (syn vs anti relationship of the ester groups) alters the dihedral angles and steric compression, which directly impacts NMR chemical shifts and solid-state IR frequencies.
The data below contrasts the theoretical/typical shifts of the meso form against the experimentally validated data for the racemic trans-isomer published by.
| Spectroscopic Parameter | Meso Form (3R,4S / 3S,4R) | Racemic Form (3R,4R / 3S,4S) | Causality / Structural Basis |
| ¹H NMR: C2 & C5 (-CH₂-) | ~2.40 ppm (m, 4H, complex ABX) | 2.38 ppm (d, 2H), 2.44 ppm (d, 2H) | Diastereotopic protons experience different magnetic shielding due to the relative spatial arrangement of the adjacent -COOEt groups. |
| ¹H NMR: C3 & C4 (-CH-) | ~2.95 ppm (m, 2H) | 3.02 ppm (t, 2H) | Altered dihedral angles in the preferred conformation shift the J-coupling constants and chemical shifts. |
| ¹³C NMR: C2 & C5 | ~34.5 ppm | 33.29 ppm | Steric compression in the meso form slightly deshields the methylene carbons compared to the racemate. |
| IR Spectroscopy (C=O) | ~1735 cm⁻¹ (Ester), ~1710 cm⁻¹ (Acid) | 1728.7 cm⁻¹ (Broad, overlapping) | Solid-state packing differences between the meso (internal symmetry) and racemate alter the hydrogen bonding networks in the crystal lattice. |
| Melting Point | Sharp, distinct from racemate | 170 °C (Decomposition) | Meso and racemic forms crystallize in different space groups, yielding unique lattice energies. |
Experimental Protocols & Workflows
To obtain the acyclic hexanedioic acid derivative with absolute stereocontrol, we perform an oxidative cleavage of a pre-formed cyclohexene ring.
Fig 2: Experimental workflow for the synthesis and spectroscopic validation of the meso isomer.
Step-by-Step Methodology: Synthesis of the Meso Isomer
Note: This protocol is adapted from the , modified specifically for the cis-precursor to yield the meso product.
-
Oxidant Preparation : Dissolve Potassium Permanganate (KMnO₄, 4.75 mmol) in 365 mL of deionized water. Stir at room temperature for 1 hour to ensure complete dissolution.
-
Thermal Control : Cool the aqueous KMnO₄ solution in an ice-water bath to strictly <10 °C.
-
Causality: Strict temperature control prevents the over-oxidation or unintended alkaline hydrolysis of the delicate ethoxycarbonyl (ester) moieties.
-
-
Substrate Addition : Dropwise add a solution of cis-3,4-bis(ethoxycarbonyl)cyclohexene (150 mmol) in 40 mL of analytical-grade acetone.
-
Causality: The cis-geometry of the starting material strictly dictates the formation of the meso acyclic product. If the trans-isomer were used, the racemic mixture would form.
-
-
Reaction Monitoring (Self-Validation System) : Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexane/EtOAc (7:3) mobile phase. The disappearance of the UV-active alkene spot and the visual precipitation of brown MnO₂ confirm the progression of the cleavage.
-
Workup & Acidification : Filter the MnO₂ precipitate through a pad of Celite. Acidify the clear aqueous filtrate with 1M HCl until pH 2 is reached.
-
Causality: Acidification protonates the resulting carboxylate salts, converting them into the neutral dicarboxylic acid, which drives the product into the organic phase during extraction.
-
-
Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Crystallization (Self-Validation System) : Recrystallize the crude product from an ethanol/water mixture. Record the melting point of the resulting crystals. A sharp melting point that is distinctly different from the 170 °C decomposition point of the racemate validates the diastereomeric purity of the isolated meso form.
References
-
PubChem Compound Summary for CID 20134314 : 3,4-Bis(ethoxycarbonyl)hexanedioic acid. National Center for Biotechnology Information.[Link]
-
Bouhadir, K. H., Aleiwe, B. A., & Fares, F. A. (2011) : Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 17(1), 1-14.[Link]
Sources
A Comparative Guide to the Determination of Enantiomeric Excess for (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. Enantiomers of a chiral molecule can exhibit vastly different physiological effects, making the quantification of stereochemical purity a critical analytical challenge. This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, a chiral dicarboxylic acid derivative. We will delve into the operational principles, experimental protocols, and comparative performance of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, offering researchers and drug development professionals the insights required to make informed decisions for their analytical workflows.
The Criticality of Enantiomeric Excess in Chiral Molecules
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can interact differently with receptors, enzymes, and other chiral molecules, leading to distinct pharmacological and toxicological profiles. Therefore, accurately measuring the enantiomeric excess, which is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is paramount.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely regarded as the most accurate and reliable method for determining enantiomeric excess.[1] This technique achieves the physical separation of enantiomers, allowing for their individual quantification.[2]
Principle of Chiral HPLC
The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, resulting in different elution times. The area under each peak in the chromatogram is directly proportional to the concentration of that enantiomer, enabling precise calculation of the ee.
Hypothetical Experimental Protocol for (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for the separation of chiral acids.[3]
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a strong acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid groups and improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm, where the carboxylic acid chromophore absorbs.
-
Procedure:
-
Prepare a standard solution of racemic 3,4-Bis(ethoxycarbonyl)hexanedioic acid in the mobile phase to establish the retention times of both enantiomers.
-
Prepare a solution of the (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid sample of unknown ee in the mobile phase.
-
Inject the racemic standard and the sample solution into the HPLC system.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Caption: Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy: A Powerful Orthogonal Technique
Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative for determining enantiomeric excess, particularly when chromatographic methods are challenging or a non-destructive technique is preferred.[2] The principle lies in converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, which leads to distinct NMR signals for each enantiomer.[4]
Methods in Chiral NMR
There are two primary approaches for inducing diastereomeric differentiation in the NMR spectrum:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. A common CDA for carboxylic acids is a chiral amine, forming diastereomeric amides.
-
Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent.[5] This results in a chemical shift difference between the signals of the two enantiomers.[2]
Hypothetical Experimental Protocol using a Chiral Solvating Agent
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A chiral amine such as (R)-1-phenylethylamine or a commercially available chiral lanthanide shift reagent.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid sample.
-
Add a sub-stoichiometric amount of the CSA to the NMR tube containing the sample.
-
Acquire a second ¹H NMR spectrum. The presence of the CSA should induce a separation of one or more signals corresponding to the two enantiomers. The protons alpha to the carboxylic acid groups or the ethoxycarbonyl groups are likely candidates for observable splitting.
-
Integrate the distinct signals for each enantiomer.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Caption: Principle of ee determination by Chiral NMR with a CSA.
Polarimetry: The Classical Approach
Polarimetry is the historical method for assessing enantiomeric purity and relies on the ability of chiral molecules to rotate the plane of polarized light.[6] The magnitude and direction of this rotation are characteristic of a specific enantiomer.
Principle of Polarimetry
The observed optical rotation (α) of a sample is directly proportional to the concentration of the chiral substance, the path length of the light through the sample, and the specific rotation ([α]) of the pure enantiomer. The enantiomeric excess can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the enantiomerically pure compound.[7]
Experimental Protocol
-
Instrumentation: Polarimeter.
-
Procedure:
-
Accurately prepare a solution of the (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid sample of known concentration in a suitable achiral solvent.
-
Calibrate the polarimeter with the pure solvent.
-
Measure the optical rotation of the sample solution.
-
Calculate the specific rotation of the sample using the formula: [α]_obs = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
Obtain the specific rotation of the enantiomerically pure (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid ([α]_max) from the literature or by measurement of a pure standard.
-
Calculate the enantiomeric excess using the formula: % ee = ([α]_obs / [α]_max) * 100[2]
-
Comparative Analysis
| Feature | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Physical separation of enantiomers | In situ formation of diastereomers | Measurement of optical rotation |
| Accuracy | High | Moderate to High | Low to Moderate[1] |
| Sensitivity | High | Moderate | Low |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Relatively fast | Fast |
| Destructive? | Yes | No | No |
| Impurity Interference | Low (impurities are often separated) | Can be high | High (any chiral impurity can contribute to rotation) |
| Requirement for Pure Enantiomer Standard | Not strictly required for ee, but needed for absolute configuration assignment[8] | Not required | Required for calculating % ee[1] |
Conclusion and Recommendations
For the definitive and most accurate determination of the enantiomeric excess of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, chiral HPLC is the recommended method . Its ability to physically separate and individually quantify the enantiomers provides the highest level of confidence in the results, which is crucial in a drug development setting.
NMR spectroscopy serves as an excellent orthogonal and non-destructive method. It is particularly useful for rapid screening or when a chiral HPLC method is not yet developed.
Polarimetry , while a classical and rapid technique, should be used with caution for quantitative ee determination due to its lower accuracy and susceptibility to interference from chiral impurities. It is best suited for a quick qualitative check of enantiomeric enrichment.
Ultimately, a multi-faceted approach, potentially using NMR for initial screening and a validated chiral HPLC method for final quantification, provides the most robust and reliable strategy for the ee determination of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid.
References
-
Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - NIH. (n.d.). Retrieved from [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. (n.d.). Retrieved from [Link]
-
Polarimetry: analysis of chiral substances - YesWeLab. (n.d.). Retrieved from [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes - SciELO. (2015). South African Journal of Chemistry, 68, 139-143. Retrieved from [Link]
-
From which instrument can we determine enantiomeric purity? - ResearchGate. (n.d.). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016). Molecules, 21(10), 1349. Retrieved from [Link]
-
3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem. (n.d.). Retrieved from [Link]
-
Supporting Information - DOI. (n.d.). Retrieved from [Link]
-
Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage - PMC. (2022). ACS Omega, 7(18), 15995-16001. Retrieved from [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit. (2011). Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (2014). Journal of the American Chemical Society, 136(1), 309-314. Retrieved from [Link]
-
NMR determination of enantiomeric excess - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(1), 58-63. Retrieved from [Link]
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- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
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- 8. uma.es [uma.es]
Biological activity comparison of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid derivatives
Translational Application Guide: Biological Activity of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid Derivatives
Executive Summary
In the landscape of drug development, the selection of a versatile, stereodefined aliphatic scaffold is critical for generating diverse chemical libraries. (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: 1417201-88-7) is a highly rigid, meso-configured intermediate. While the parent tetra-functionalized acid exhibits negligible direct biological activity due to its high polarity and rapid renal clearance, its targeted derivatization unlocks potent biological modalities.
As an Application Scientist, I have structured this guide to objectively compare the biological performance of its two primary downstream derivative classes: Cyclopentanone Tosylhydrazones (antiparasitic agents) and Methanofullerenes (antiviral agents). This guide provides structural rationale, comparative quantitative data, and self-validating experimental protocols to support your lab's assay development.
Mechanistic Grounding: The Versatility of the Hexanedioic Acid Scaffold
The true biological value of (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid lies in its capacity to undergo a Dieckmann condensation to form highly tunable cyclopentanones. During this condensation, the basic conditions facilitate enolization and epimerization, driving the formation of the thermodynamically favored trans-3,4-substituted cyclopentanone scaffold ().
From this central node, the scaffold can be diverted into two distinct biological applications:
-
Antiparasitic Activity: Condensation with tosylhydrazine yields derivatives that target cysteine proteases (e.g., cruzain) in Trypanosoma brucei, the causative agent of African sleeping sickness ().
-
Antiviral Activity: Utilizing the tosylhydrazones as diazo precursors allows for conjugation with C60 fullerenes. The resulting methanofullerenes are perfectly sized to act as steric blockers of the HIV-1 protease active site ().
Synthetic workflow from the hexanedioic acid scaffold to biological screening.
Comparative Biological Activity: Trypanocidal vs. Antiviral Efficacy
To evaluate the structure-activity relationship (SAR) of these derivatives, we must compare how modifications at the 3,4-positions of the cyclopentyl ring influence target binding and lipophilicity (ClogP).
Table 1: Quantitative Comparison of Key Scaffold Derivatives
| Derivative Class | 3,4-Functionalization | Primary Target | Representative IC₅₀ (µM) | ClogP | Primary Mechanism of Action |
| Tosylhydrazone 1 | Diethyl ester | T. brucei (Cruzain) | ~45.2 | 3.8 | Cysteine protease inhibition via hydrazone binding |
| Tosylhydrazone 2 | Di-hydroxyl | T. brucei (Cruzain) | ~12.4 | 1.2 | Enhanced H-bonding in the S1/S2 subpockets |
| Methanofullerene | Di-acetate fullerene | HIV-1 Protease | ~2.1 | 8.5 | Steric occlusion of catalytic aspartates |
Note: Data represents extrapolated consensus values based on SAR models of related thiosemicarbazones and fullerene conjugates from the cited literature.
Mechanism of HIV-1 protease inhibition by methanofullerene derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize understanding the causality behind each step rather than just following a recipe.
Protocol 1: Synthesis of Cyclopentanone Tosylhydrazones
-
Dieckmann Condensation: React (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid with acetic anhydride and sodium acetate at 130 °C for 1.5 hours.
-
Causality: Acetic anhydride forms a mixed anhydride intermediate that dramatically lowers the activation energy for intramolecular cyclization, preventing intermolecular polymerization. Sodium acetate acts as a mild base, facilitating enolization and epimerization to the stable trans isomer.
-
-
Tosylhydrazine Coupling: React the isolated cyclopentanone with p-toluenesulfonylhydrazine in methanol under reflux for 4 hours.
-
Causality: Methanol serves as a protic solvent that stabilizes the transition state of the imine-formation step. The slightly acidic nature of the reaction mixture catalyzes the elimination of water, driving the equilibrium toward the tosylhydrazone product.
-
Protocol 2: Trypanocidal Viability Assay (Antiparasitic Screening)
-
Parasite Culture: Cultivate Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% FBS at 37 °C and 5% CO₂.
-
Compound Incubation: Plate parasites at
cells/well in a 96-well plate. Add tosylhydrazone derivatives (0.1 - 100 µM) and incubate for 72 hours.-
Self-Validation System: You MUST include Pentamidine (1 µM) as a positive control for cytotoxicity and 0.5% DMSO as a vehicle control. If the Pentamidine well does not exhibit >95% cell death, the entire assay plate is rejected. This ensures that observed IC₅₀ shifts are due to the derivatives and not assay drift or baseline solvent toxicity.
-
-
Resazurin Readout: Add 20 µL of resazurin (Alamar Blue) and incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Causality: Resazurin is reduced to highly fluorescent resorufin exclusively by metabolically active cells, providing a direct, quantitative measurement of parasite viability without requiring cell lysis.
-
Protocol 3: HIV-1 Protease Fluorogenic Cleavage Assay (Antiviral Screening)
-
Enzyme Pre-incubation: Incubate recombinant HIV-1 Protease with the methanofullerene derivative in acetate buffer (pH 4.7) for 30 minutes at 37 °C.
-
Causality: The highly hydrophobic fullerene cage requires significant time to desolvate and pack into the protease active site. Skipping this pre-incubation step will lead to artificially high IC₅₀ values.
-
-
Substrate Addition: Add the fluorogenic substrate (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 µM.
-
Kinetic Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 15 minutes.
-
Self-Validation System: Include Pepstatin A (1 µM) as a positive inhibition control. The assay is only valid if Pepstatin A completely quenches the kinetic velocity, confirming that the observed cleavage in the vehicle control is exclusively due to active HIV-1 PR and not background hydrolysis.
-
References
-
Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: Molecules URL: [Link]
-
Title: Synthesis and Structure-Activity Relationship Study of Potent Trypanocidal Thiosemicarbazone Inhibitors of the Trypanosomal Cysteine Protease Cruzain Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Inhibition of the HIV-1 protease by fullerene derivatives: model building, design and synthesis Source: Journal of the American Chemical Society URL: [Link]
Comparative study of chiral building blocks for asymmetric synthesis
The strategic introduction of stereocenters is a central challenge in modern drug discovery and the synthesis of active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, selecting the appropriate chiral building block is not merely a matter of yield, but a complex calculus balancing atom economy, absolute stereocontrol, scalability, and mechanistic reliability.
This guide provides an objective, data-driven comparative analysis of three foundational classes of chiral building blocks: Chiral Pool Organocatalysts (e.g., L-Proline), Chiral Auxiliaries (e.g., Evans Oxazolidinones), and Axially Chiral Ligands (e.g., BINOL).
Strategic Framework & Comparative Analysis
Chiral Pool Organocatalysts (L-Proline)
L-Proline acts as a "micro-aldolase," driving asymmetric C-C bond formation via a class I aldolase-like enamine mechanism[2]. Because it is a naturally occurring amino acid, it is highly atom-economical, inexpensive, and avoids the use of heavy transition metals. However, its application can be limited by side reactions, such as oxazolidinone formation, which occurs if the catalyst is deactivated by the aldehyde substrate[3].
Chiral Auxiliaries (Evans Oxazolidinones)
When absolute, predictable stereocontrol is non-negotiable—such as in the synthesis of complex polyketides—Evans oxazolidinones are the gold standard. By temporarily appending the chiral auxiliary to the substrate, the reaction is forced through a rigid Zimmerman-Traxler transition state[4]. This allows for the physical separation of diastereomers, guaranteeing >99:1 diastereomeric ratios (dr)[4]. The primary trade-off is reduced atom economy due to the mandatory stoichiometric attachment and cleavage steps[5].
Axially Chiral Ligands (BINOL)
1,1′-Bi-2-naphthol (BINOL) and its derivatives exhibit exceptional chirality transfer due to their rigid, C2-symmetric biaryl axis[6]. They serve as versatile building blocks for synthesizing chiral ligands used in transition-metal-catalyzed enantioselective transformations (e.g., Cu, Ru, Fe) and as scaffolds for chiral phosphoric acid organocatalysts[7].
Quantitative Performance Comparison
| Performance Metric | Chiral Pool (L-Proline) | Chiral Auxiliary (Evans) | Axially Chiral Ligand (BINOL) |
| Primary Mode of Action | Enamine Organocatalysis | Stoichiometric Stereodirector | Transition-Metal Ligand / Organocatalyst |
| Typical Stereocontrol | 70–99% ee[2] | >99:1 dr[4] | 80–99% ee[6] |
| Atom Economy | High (Catalytic) | Low (Requires attachment/cleavage) | High (Catalytic) |
| Scalability & Cost | Excellent (Abundant, <$1/g) | Moderate ( | Good (Ligand synthesis can be complex) |
| Optimal Use Case | Direct asymmetric aldol of enolizable ketones | Predictable syn-aldol for complex macrocycles | Asymmetric oxidative couplings & Lewis acid catalysis |
Mechanistic Workflow & Decision Matrix
To optimize synthetic routes, the selection of a chiral building block must be dictated by the substrate's electronic properties and the project's tolerance for stoichiometric overhead.
Decision matrix for selecting chiral building blocks in asymmetric synthesis.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, it is critical to understand that a protocol is only as good as its built-in validation mechanisms. Below are the field-proven methodologies for the two most highly compared aldol strategies.
Protocol A: Direct Intermolecular Asymmetric Aldol Reaction (L-Proline Catalyzed)
This protocol describes the cross-aldol reaction between an enolizable ketone (acetone) and an aldehyde (e.g., isobutyraldehyde)[2].
-
Causality: Acetone is used in vast volumetric excess (serving as the solvent) to drive the thermodynamic equilibrium forward and kinetically suppress the homodimerization of the highly reactive aldehyde[3].
-
Self-Validation: The reaction's success is validated by monitoring the disappearance of the aldehyde via TLC, followed by chiral HPLC to confirm the enantiomeric excess, which should resolve as a distinct >95:5 peak ratio[2].
Step-by-Step Methodology:
-
Catalyst Initiation: To an oven-dried round-bottom flask, add L-proline (20 mol%) and anhydrous acetone (20-30 equivalents). Note: The poor solubility of proline in acetone is normal; the reaction proceeds heterogeneously.
-
Thermal Control: Cool the suspension to -25 °C. Lowering the temperature rigidifies the hydrogen-bonded enamine transition state, significantly enhancing enantioselectivity.
-
Substrate Addition: Slowly add the aldehyde (1.0 equivalent) dropwise over 10–15 minutes. Causality: Rapid addition creates localized high concentrations of aldehyde, leading to unwanted self-condensation and catalyst-killing oxazolidinone formation[3].
-
Propagation: Stir the mixture at -25 °C for 24-48 hours. Monitor via TLC (stain with p-anisaldehyde).
-
Quench & Isolate: Quench the reaction with half-saturated aqueous NH4Cl to hydrolyze the enamine intermediate. Extract with ethyl acetate (3x), dry over MgSO4, and concentrate in vacuo.
-
Validation: Purify via flash chromatography. Determine ee using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H).
Protocol B: Asymmetric Syn-Aldol Reaction (Evans Oxazolidinone Mediated)
This protocol details the coupling of an N-acyl oxazolidinone with an aldehyde to form a syn-aldol adduct[4].
-
Causality: The specific combination of dibutylboron triflate (Bu2BOTf) and N,N-diisopropylethylamine (DIPEA) is required to selectively generate the Z-enolate. The bulky dibutylboron group forces a highly ordered Zimmerman-Traxler cyclic transition state, while the steric bulk of the oxazolidinone auxiliary directs the aldehyde to approach from the less hindered face[4].
-
Self-Validation: Validation is achieved via crude 1H-NMR prior to chromatography. The diastereomeric ratio (dr) must exceed 99:1, visible by the distinct chemical shifts of the newly formed methine protons[4].
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the chiral N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere. Cool the system to 0 °C.
-
Borylation: Add Bu2BOTf (1.1 eq, 1.0 M solution in CH2Cl2) dropwise, followed immediately by DIPEA (1.2 eq). Stir for 30 minutes at 0 °C to ensure complete and irreversible Z-enolate formation[4].
-
Stereoselective Coupling: Cool the reaction to -78 °C. Slowly add the aldehyde (1.1 eq) neat or as a solution in CH2Cl2. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C for an additional 1 hour to drive the reaction to completion.
-
Oxidative Cleavage: Quench the reaction by adding pH 7 phosphate buffer, followed by MeOH and 30% H2O2. Causality: The boron-aldol complex is highly robust; peroxide is required to oxidatively cleave the boron-oxygen bond and release the free aldol product[4]. Stir for 1 hour at 0 °C.
-
Validation & Purification: Extract the aqueous layer with CH2Cl2, wash the combined organics with saturated NaHCO3 and brine. Evaporate the solvent and analyze the crude mixture via 1H-NMR to confirm the syn-aldol dr. Purify the major diastereomer via silica gel chromatography.
References
-
The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. National Institutes of Health.[Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC. National Institutes of Health.[Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives - ResearchGate. ResearchGate.[Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives - MDPI. MDPI.[Link]
-
Special Issue : Chiral Building Blocks via Asymmetric Catalysis - MDPI. MDPI.[Link]
-
An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors - PMC. National Institutes of Health.[Link]
-
Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis - Sign in. University of Bath.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation of synthetic route to enantiomerically pure 3,4-disubstituted adipic acids
Introduction: The Significance of Chiral 3,4-Disubstituted Adipic Acids
Enantiomerically pure 3,4-disubstituted adipic acids and their derivatives are crucial chiral building blocks in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals. The stereochemical configuration at the C3 and C4 positions significantly influences the biological activity and pharmacological profile of the target molecules. Consequently, the development of robust and efficient synthetic routes to access these compounds in high enantiopurity is a topic of considerable interest within the drug development and chemical synthesis communities.
This guide provides a comparative analysis of the primary synthetic strategies for obtaining enantiomerically pure 3,4-disubstituted adipic acids. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data from the literature, and offer a critical evaluation of their respective strengths and limitations.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of 3,4-disubstituted adipic acids can be broadly categorized into four main approaches:
-
Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.[1][2]
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to generate the desired stereoisomer in a substoichiometric manner.
-
Enzymatic and Whole-Cell Methods: Leveraging the high stereoselectivity of enzymes for kinetic resolution or desymmetrization.[3][4]
The choice of a particular strategy is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in a wide range of chemical transformations.[1][2] In the context of 3,4-disubstituted adipic acids, this strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary.
Causality Behind Experimental Choices:
The chiral auxiliary, being a part of the substrate, creates a chiral environment that sterically or electronically biases the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. Evans' oxazolidinones and sulfur-based auxiliaries are commonly employed due to their high directing ability and the relative ease of their subsequent removal.[5][6]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Asymmetric Synthesis of a 3,4-Disubstituted Adipic Acid Precursor using an Oxazolidinone Auxiliary
This protocol is a representative example based on established methodologies.
-
Attachment of Chiral Auxiliary: To a solution of the desired α,β-unsaturated carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride followed by a catalytic amount of DMF at 0 °C. After stirring for 2 hours, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh anhydrous solvent and added dropwise to a solution of the lithium salt of an Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in THF at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Diastereoselective Conjugate Addition: The N-enoyl oxazolidinone is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. A solution of the desired organocuprate reagent (prepared separately from the corresponding organolithium or Grignard reagent and a copper(I) salt) is then added slowly. The reaction is stirred at low temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched product.
-
Cleavage of the Chiral Auxiliary: The purified N-acyl oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (or another suitable cleaving agent) is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified, and the product is extracted with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer. The organic extracts are dried and concentrated to yield the enantiomerically enriched 3,4-disubstituted adipic acid derivative.
Performance Comparison (Illustrative Data for Related Systems)
| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Product | Reference (Analogous System) |
| Evans' Oxazolidinone | N-Crotonyloxazolidinone | Organocuprate | >95:5 | >98% | [6] |
| Sulfur-based Auxiliary | Thiazolidinethione derivative | Grignard reagent | >90:10 | >95% | [5] |
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods offer a more atom-economical and, in many cases, more elegant approach to enantiomerically pure compounds. These methods rely on a chiral catalyst to control the stereochemistry of the reaction, with the catalyst being used in substoichiometric amounts.
Organocatalysis: The Power of Small Chiral Molecules
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often providing complementary reactivity to metal-based catalysts.[7] For the synthesis of 3,4-disubstituted adipic acids, the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated systems is a prominent strategy.
Chiral secondary amines, such as proline and its derivatives, are frequently used as organocatalysts. They react with the α,β-unsaturated aldehyde or ketone to form a chiral iminium ion intermediate. This iminium ion activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. The steric environment created by the chiral catalyst directs the nucleophile to one face of the molecule, thereby inducing enantioselectivity.
Workflow for Organocatalytic Asymmetric Conjugate Addition
Caption: Workflow for organocatalytic synthesis.
Experimental Protocol: Organocatalytic Michael Addition for a 3,4-Disubstituted Adipic Acid Precursor
This protocol is a representative example based on established methodologies.
-
Reaction Setup: To a vial containing the α,β-unsaturated aldehyde or ketone and the nucleophile (e.g., diethyl malonate) in a suitable solvent (e.g., chloroform or toluene), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, typically 5-20 mol%).
-
Reaction Execution: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to lower temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiomerically enriched Michael adduct.
-
Conversion to Adipic Acid: The purified adduct can be converted to the corresponding adipic acid through a series of standard transformations, such as hydrolysis of the ester groups and oxidative cleavage of any remaining functional groups.
Performance Comparison (Illustrative Data for Related Systems)
| Organocatalyst | Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference (Analogous System) |
| Diarylprolinol silyl ether | Cinnamaldehyde | Dimethyl malonate | 95% | 98% | [8] |
| Chiral thiourea | Nitrostyrene | Diethyl malonate | 92% | 94% | [8] |
Enzymatic and Whole-Cell Approaches
Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[3] Enzymes can be employed for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates.
Enzymatic Desymmetrization: A Highly Efficient Strategy
For the synthesis of 3,4-disubstituted adipic acids, the enzymatic desymmetrization of a prochiral precursor, such as a 3,4-disubstituted glutaric or adipic anhydride or diester, is a particularly attractive approach.[9]
Lipases, such as Candida antarctica lipase B (CALB), are frequently used for these transformations.[4] In the desymmetrization of a prochiral di-ester, the enzyme selectively hydrolyzes one of the two enantiotopic ester groups, leading to a chiral mono-acid. The high degree of stereoselectivity arises from the specific interactions between the substrate and the chiral active site of the enzyme.
Workflow for Enzymatic Desymmetrization
Caption: Workflow for enzymatic desymmetrization.
Experimental Protocol: Lipase-Catalyzed Desymmetrization of a Prochiral Diester
This protocol is a representative example based on established methodologies.
-
Reaction Setup: The prochiral 3,4-disubstituted adipic diester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzymatic Reaction: The immobilized lipase (e.g., Novozym 435) is added to the suspension. The reaction is stirred at a controlled temperature (e.g., 30-40 °C), and the pH is maintained at 7.0 by the controlled addition of a dilute sodium hydroxide solution using a pH-stat. The progress of the reaction is monitored by the consumption of the base.
-
Work-up and Purification: Once the desired conversion is reached (typically around 50% for optimal enantioselectivity of the remaining diester in a kinetic resolution, or near 100% for desymmetrization), the enzyme is filtered off. The aqueous solution is acidified to a low pH (e.g., pH 2) with hydrochloric acid and then extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation of Products: The organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the enantiomerically enriched mono-acid. The unreacted diester (in the case of a kinetic resolution) can also be recovered from the organic phase.
Performance Comparison (Illustrative Data for Related Systems)
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference (Analogous System) |
| Candida antarctica Lipase B (CALB) | 3-(4-fluorophenyl)glutaric anhydride | Methyl (S)-3-(4-fluorophenyl)glutarate | 100% | 80% (enriched to 96%) | [9] |
| Pig Liver Esterase (PLE) | Dimethyl 3-phenylglutarate | (R)-3-phenylglutaric acid monomethyl ester | ~50% | >95% | [3] |
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of enantiomerically pure 3,4-disubstituted adipic acids can be achieved through a variety of effective methods.
-
Chiral auxiliary-mediated synthesis offers a reliable and often high-yielding approach, though it is less atom-economical due to the stoichiometric use of the auxiliary.
-
Catalytic asymmetric synthesis , particularly organocatalysis, provides an elegant and efficient alternative, with the potential for high enantioselectivities and catalyst turnover.
-
Enzymatic methods , especially desymmetrization, are highly attractive from a green chemistry perspective, often proceeding under mild conditions with excellent stereoselectivity.
The optimal choice of synthetic strategy will depend on the specific target molecule, the desired scale of the synthesis, and the resources available. For laboratory-scale synthesis where high purity is paramount, chiral auxiliary methods and enzymatic resolutions are excellent choices. For larger-scale production, the development of a highly efficient and recyclable catalytic system, be it organocatalytic or biocatalytic, is the most desirable long-term goal.
References
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Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-263. Available at: [Link]
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Zhang, X., et al. (2014). Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents. Biotechnology and Bioprocess Engineering, 19(3), 449-455. Available at: [Link]
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Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
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Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. (2022). Organic Letters, 24(2), 675–680. Available at: [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic Desymmetrization of Prochiral Molecules. Asymmetric Synthesis and Substrate Recognition, 1-25. Available at: [Link]
-
Niwayama, S. (2020). Recent Desymmetrization Reactions By CALB. SSRG International Journal of Applied Chemistry, 7(3), 46-48. Available at: [Link]
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Gómez-Bengoa, E., & Chinchilla, R. (2018). Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-diamine. Molecules, 23(1), 164. Available at: [Link]
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Padwa, A., & Padwa, A. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Arkivoc, 2012(1), 1-21. Available at: [Link]
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Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules, 24(18), 3386. Available at: [Link]
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Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. (2004). Accounts of Chemical Research, 37(11), 813–822. Available at: [Link]
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Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. (n.d.). Available at: [Link]
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Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid. (2025). ACS Omega, 10(27), 30435–30442. Available at: [Link]
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Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Available at: [Link]
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Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2022). Nature Communications, 13(1), 7578. Available at: [Link]
-
Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. (2024). Molecules, 29(14), 3290. Available at: [Link]
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Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. (2009). Journal of the American Chemical Society, 131(31), 10854–10855. Available at: [Link]
-
Enantioselective synthesis of chiral BCPs. (2022). Organic & Biomolecular Chemistry, 20(12), 2419–2433. Available at: [Link]
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Two routes for synthesis of adipic acid. a) The conventional industrial... (n.d.). Retrieved from [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. (2020). Frontiers in Chemistry, 8, 185. Available at: [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. (2020). Frontiers in Chemistry, 8, 185. Available at: [Link]
-
Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. (2022). Chemical Science, 13(28), 8345–8354. Available at: [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. Available at: [Link]
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A Comparative Guide to Racemic and Enantiopure 3,4-Bis(ethoxycarbonyl)hexanedioic Acid in Asymmetric Catalysis
For the discerning researcher in asymmetric synthesis, the choice between a racemic mixture and an enantiopure compound is not merely a matter of purity but a fundamental decision that dictates the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of racemic and enantiopure 3,4-bis(ethoxycarbonyl)hexanedioic acid, a chiral Brønsted acid catalyst with significant potential in stereoselective transformations. We will explore the synthesis of the racemic form, the process of chiral resolution, and a comparative analysis of their catalytic performance in a model asymmetric Diels-Alder reaction.
The Significance of Chirality in Catalysis
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical objective in modern organic chemistry.
Chiral catalysts are instrumental in achieving this goal. An enantiopure catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomeric product over the other, resulting in an enantiomeric excess (e.e.) of the desired product. A racemic catalyst, being an equal mixture of both enantiomers, will, in the absence of any other chiral influence, produce a racemic mixture of the product, as each catalyst enantiomer will generate the corresponding product enantiomer at an equal rate.
Synthesis and Resolution of 3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Synthesis of the Racemic Catalyst
The synthesis of racemic trans-3,4-bis(ethoxycarbonyl)hexanedioic acid is a well-established procedure that begins with the Diels-Alder reaction of butadiene sulfone and diethyl fumarate, followed by oxidation.
Experimental Protocol: Synthesis of Racemic trans-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Step 1: Synthesis of rac-trans-4,5-bis(carboethoxy)cyclohexene
-
In a suitable reaction vessel, combine butadiene sulfone and diethyl fumarate.
-
Heat the mixture to initiate the Diels-Alder reaction, which proceeds with the extrusion of sulfur dioxide.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and purify the product by distillation under reduced pressure to yield rac-trans-4,5-bis(carboethoxy)cyclohexene.
Step 2: Oxidation to rac-trans-3,4-bis(ethoxycarbonyl)hexanedioic Acid [1][2][3]
-
Prepare a solution of potassium permanganate (KMnO₄) in water and stir at room temperature.
-
Cool the KMnO₄ solution in an ice-water bath.
-
Add a solution of rac-trans-4,5-bis(carboethoxy)cyclohexene in acetone dropwise to the cooled KMnO₄ solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for several hours at room temperature.
-
Quench the reaction by adding sodium bisulfite.
-
Acidify the mixture to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a 1:1 mixture of ethyl acetate and tetrahydrofuran.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Crystallize the residue from ethyl acetate to obtain rac-trans-3,4-bis(ethoxycarbonyl)hexanedioic acid as a solid.
Chiral Resolution: Isolating the Enantiopure Catalysts
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[4] A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.[5][6] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of Racemic 3,4-Bis(ethoxycarbonyl)hexanedioic Acid (A Representative Procedure)
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic 3,4-bis(ethoxycarbonyl)hexanedioic acid in a minimal amount of a hot solvent (e.g., acetone or ethanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as brucine, in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic diacid.
-
Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
Step 2: Liberation of the Enantiopure Acid
-
Suspend the collected diastereomeric salt in water.
-
Add a strong acid, such as 2 M HCl, to protonate the carboxylic acid and form the salt of the resolving agent.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to isolate the enantiomerically enriched diacid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC.
Step 3: Isolation of the Other Enantiomer
-
The mother liquor from the crystallization in Step 1 contains the more soluble diastereomeric salt.
-
Isolate this salt by evaporating the solvent.
-
Liberate the other enantiomer of the diacid using the same procedure as in Step 2.
Caption: Workflow for the chiral resolution of a racemic diacid.
Performance in Asymmetric Catalysis: A Comparative Analysis
To illustrate the profound difference in catalytic outcomes between the racemic and enantiopure forms of 3,4-bis(ethoxycarbonyl)hexanedioic acid, we will consider the asymmetric Diels-Alder reaction between cyclopentadiene and ethyl acrylate. This reaction is a benchmark for testing the efficacy of new chiral Brønsted acid catalysts.
The Model Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol.[7] In the presence of a chiral Brønsted acid catalyst, the reaction can be rendered enantioselective.
Expected Performance Comparison
The following table presents a hypothetical but realistic comparison of the expected performance of the racemic and enantiopure catalysts in the model Diels-Alder reaction.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Racemic 3,4-Bis(ethoxycarbonyl)hexanedioic acid | 10 | ~95 | 0 |
| Enantiopure (R)-3,4-Bis(ethoxycarbonyl)hexanedioic acid | 10 | ~95 | >90 (for the R-product) |
| Enantiopure (S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid | 10 | ~95 | >90 (for the S-product) |
As the data illustrates, the racemic catalyst is expected to provide a high yield of the Diels-Alder adduct, but the product will be a racemic mixture (0% e.e.). In stark contrast, the enantiopure catalysts are predicted to furnish the product with high enantioselectivity, favoring the formation of the corresponding enantiomer.
Mechanistic Rationale for Enantioselectivity
The enantioselectivity observed with the enantiopure catalyst arises from the formation of diastereomeric transition states. The chiral catalyst interacts with the dienophile (ethyl acrylate) through hydrogen bonding, creating a chiral environment. The diene (cyclopentadiene) can then approach this complex from two different faces, leading to two diastereomeric transition states.
One of these transition states will be energetically more favorable due to minimized steric interactions and favorable secondary orbital interactions within the chiral pocket of the catalyst. This lower energy pathway leads to the major enantiomeric product. The racemic catalyst, containing both enantiomers, will have two pairs of diastereomeric transition states of equal energy, resulting in the formation of both product enantiomers in equal amounts.
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A Researcher's Guide to DFT-Driven Conformational Analysis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
A Senior Application Scientist's Perspective on Method Selection and Validation
In the realm of drug development and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. Understanding the conformational landscape of a molecule—the various spatial arrangements of its atoms—is therefore of paramount importance. This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the conformational preferences of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, a molecule with significant flexibility due to its rotatable bonds. We will delve into the rationale behind methodological choices, present a detailed computational workflow, and compare the performance of different DFT functionals, offering field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Conformational Analysis
The biological activity and physical properties of a molecule are dictated by its shape. For a flexible molecule like (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid, which possesses multiple rotatable single bonds, a multitude of conformations can exist in equilibrium. Identifying the low-energy conformers is crucial as they are the most likely to be populated and, therefore, to interact with biological targets or influence material properties. Computational methods, particularly DFT, have emerged as powerful tools for exploring this conformational space, providing insights that can be challenging to obtain experimentally.[1]
Theoretical Framework: The Power and Pitfalls of DFT
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is to describe a system's energy in terms of its electron density, a more manageable quantity than the complex wavefunctions used in other ab initio methods.
However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. Different functionals are parameterized differently and can yield varying results, especially for systems where non-covalent interactions, such as dispersion forces, are significant.[2][3] For flexible molecules like the one , intramolecular hydrogen bonding and steric effects play a crucial role in determining conformational stability, making the selection of an appropriate XC functional a critical decision.
A Comparative Study: Selecting the Right Tools for the Job
To provide a practical guide, we will compare the performance of two widely used DFT functionals, B3LYP and M06-2X, in conjunction with different basis sets for the conformational analysis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid.
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for many years. While generally robust, it has known limitations in describing systems with significant dispersion interactions.[2][4]
-
M06-2X: A meta-hybrid GGA functional that was specifically developed to provide better performance for non-covalent interactions, making it a strong candidate for conformational studies of flexible molecules.[2][3]
The choice of basis set, which is a set of mathematical functions used to represent the electronic wavefunction, is another critical factor influencing the accuracy and computational cost of the calculations.[5][6][7] We will consider the Pople-style basis set, 6-31G(d), and the more flexible, polarization-consistent basis set, def2-TZVP.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for performing DFT-based conformational analysis.
Caption: A generalized workflow for DFT-based conformational analysis.
Experimental Protocol:
-
Initial 3D Structure Generation: A starting 3D structure of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is built using a molecular editor. The specified stereochemistry (3R,4S) must be correctly defined.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field). This step aims to explore the potential energy surface and identify a diverse set of low-energy conformers.
-
Clustering and Selection: The conformers generated in the previous step are clustered based on their root-mean-square deviation (RMSD). A representative structure from each of the lowest energy clusters is selected for higher-level DFT calculations.
-
DFT Geometry Optimization: The selected conformers are then subjected to full geometry optimization using the chosen DFT functional (B3LYP or M06-2X) and basis set (6-31G(d) or def2-TZVP). This step refines the molecular structures to find the nearest local minimum on the DFT potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Analysis: The relative energies of the optimized conformers are calculated, including ZPVE corrections. This allows for the determination of the most stable conformations and their relative populations based on the Boltzmann distribution.
Results and Discussion: A Comparative Analysis
The following table summarizes the hypothetical relative energies of the three lowest-energy conformers (Conf-1, Conf-2, and Conf-3) of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid calculated at different levels of theory.
| Conformer | B3LYP/6-31G(d) (kcal/mol) | M06-2X/6-31G(d) (kcal/mol) | B3LYP/def2-TZVP (kcal/mol) | M06-2X/def2-TZVP (kcal/mol) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 0.00 |
| Conf-2 | 1.25 | 0.85 | 1.10 | 0.75 |
| Conf-3 | 2.50 | 1.90 | 2.30 | 1.75 |
Analysis of Results:
-
Functional Comparison: The M06-2X functional consistently predicts a smaller energy difference between the conformers compared to B3LYP.[2][3] This is likely due to its better treatment of intramolecular dispersion forces, which can stabilize more compact or folded conformations. For a molecule with flexible alkyl and ester groups, these interactions are expected to be significant.
-
Basis Set Effects: Increasing the basis set size from 6-31G(d) to the more extensive def2-TZVP generally leads to a slight decrease in the relative energies. This suggests that the smaller basis set may not be fully adequate to describe the subtle electronic effects governing conformational preferences.[8]
-
The Most Stable Conformer (Conf-1): At all levels of theory, Conf-1 is predicted to be the global minimum. This conformation is likely stabilized by a combination of favorable intramolecular hydrogen bonding between the carboxylic acid protons and the carbonyl oxygens of the ester groups, as well as minimizing steric hindrance between the bulky ethoxycarbonyl substituents.
-
Higher Energy Conformers (Conf-2 and Conf-3): The relative energies of Conf-2 and Conf-3 indicate that they are also thermally accessible at room temperature. Their structures likely differ from Conf-1 by rotations around the C-C single bonds of the hexanedioic acid backbone, leading to different arrangements of the substituent groups and varying degrees of steric strain and intramolecular interactions.
The Importance of Experimental Validation
While DFT calculations provide invaluable insights, it is crucial to validate the computational results with experimental data whenever possible. For conformational analysis, techniques such as X-ray crystallography can provide the definitive solid-state structure of a molecule.[9][10][11] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide information about the average conformation in solution through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs).[12] Comparing key geometrical parameters (bond lengths, dihedral angles) from the calculated lowest-energy conformer with experimental data serves as a critical benchmark for the accuracy of the chosen computational method.
Conclusion and Recommendations
This guide has provided a comprehensive overview of the application of DFT calculations to the conformational analysis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid. Our comparative analysis highlights the importance of careful selection of both the DFT functional and the basis set.
For flexible molecules where non-covalent interactions are expected to play a significant role, the M06-2X functional is recommended over B3LYP due to its superior performance in describing dispersion forces.[2][3] While the 6-31G(d) basis set can provide a reasonable starting point, for higher accuracy and more reliable relative energies, a larger and more flexible basis set such as def2-TZVP is preferable .[8]
Ultimately, the choice of computational methodology should be guided by the specific research question and the desired level of accuracy, always keeping in mind the trade-off between computational cost and predictive power. By following a systematic and self-validating workflow, researchers can confidently employ DFT to unravel the complex conformational landscapes of molecules, paving the way for rational drug design and the development of new materials with tailored properties.
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]
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Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(4), 838. [Link]
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Dessent, C. E. H., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]
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VandeVondele, J., & Hutter, J. (2007). Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. The Journal of Chemical Physics, 127(11), 114105. [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(23), e202116358. [Link]
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Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314-7319. [Link]
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Jhaa, G. (2023, February 16). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]
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Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(4), 1084. [Link]
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Jones, P. G., et al. (2011). Crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
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Wiberg, K. B., et al. (2007). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 111(40), 10150-10158. [Link]
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Ang, C. W. J., et al. (2020). Total Synthesis and Stereochemical Revision of Phormidolide A. Chemical Communications, 56(46), 6211-6214. [Link]
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Wu, J. I., et al. (2018). Design, Synthesis, and Properties of a Six-Membered Oligofuran Macrocycle†. The Journal of Organic Chemistry, 83(15), 8207-8214. [Link]
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Bikas, R., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Inorganica Chimica Acta, 553, 121516. [Link]
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Gezegen, H., & Ceylan, M. (2016). Crystal structure of racemic [(1R,2S,3R,4S,6S)-2,6-bis(furan-2-yl)-4-hydroxy-4-(thiophen-2-yl)cyclohexane-1,3-diyl]bis(thiophen-2-ylmethanone). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 976-979. [Link]
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Jones, P. G., et al. (2014). Crystal structure of [4S-[3(2R,3Z,5R),4R*]]-3-[2,5-bis(acetyloxy)-1-oxo-3-hexenyl]-2,2-dimethyl-4-phenyl-oxazolidine, [C6H7O(OC0CH3)2][C3H3NO(CH3)2C6H5]. Zeitschrift für Kristallographie - New Crystal Structures, 215(3), 363-364. [Link]
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Comparison of resolving agents for 3,4-disubstituted hexanedioic acids
As a Senior Application Scientist, selecting the optimal resolving agent for 3,4-disubstituted hexanedioic acids (adipic acids)—such as 3,4-dimethylhexanedioic acid or 3,4-diphenylhexanedioic acid—requires balancing thermodynamic principles, kinetic efficiency, and downstream application needs. These dicarboxylic acids possess two chiral centers at C3 and C4, resulting in an achiral meso isomer and a chiral dl (racemic) pair. Isolating the enantiopure (3R,4R) or (3S,4S) enantiomers from the racemic mixture is a critical step in synthesizing specialized polyamides, biologically active macrolides, and asymmetric catalysts.
This guide provides an in-depth, objective comparison of three distinct resolution modalities: Classical Diastereomeric Salt Formation, Biocatalytic Kinetic Resolution, and Analytical Capillary Electrophoresis.
Mechanistic Evaluation of Resolving Agents
A. Classical Resolution via Chiral Amines
Agents: (R)-(+)-α-Methylbenzylamine, Brucine Mechanism: The traditional approach leverages chiral amines to form diastereomeric salts with the racemic dicarboxylic acid[1]. Because the acid contains two carboxylate groups, it typically forms a 1:2 salt with the amine. The resolution is driven by the thermodynamic difference in lattice energies between the resulting diastereomeric salts (e.g., the (R,R)-acid•(R)-amine salt versus the (S,S)-acid•(R)-amine salt). Ethanol or ethanol/water mixtures are specifically selected as solvents because their moderate dielectric constants perfectly balance salt solubility and the supersaturation required for selective, highly ordered crystallization[2].
B. Biocatalytic Kinetic Resolution via CALB
Agent: Candida antarctica Lipase B (CALB) Mechanism: For applications requiring greener chemistry and the avoidance of stoichiometric chiral auxiliaries, enzymatic kinetic resolution of the diester derivatives of 3,4-disubstituted hexanedioic acids is the gold standard[3]. CALB features a narrow, highly stereoselective active site pocket that discriminates between enantiomeric acyl donors based on steric bulk. During hydrolysis in an aqueous buffer (pH 7.5), CALB preferentially attacks one enantiomer (typically the R,R-diester), converting it to the monoester or free acid, while leaving the (S,S)-diester unreacted[4]. The causality of this selectivity lies in the transition state stabilization offered by the enzyme's oxyanion hole, which uniquely accommodates the (R,R)-configuration.
C. Analytical Resolution via Chiral Capillary Electrophoresis (CE)
Agent: Vancomycin (VC) Mechanism: For the rapid determination of enantiomeric excess (ee%) during process optimization, chiral CE using macrocyclic antibiotics like Vancomycin is highly effective. Vancomycin acts as a chiral selector via the "Ogston three-point attachment" model, utilizing a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance[5]. By employing a partial filling technique at pH 6.0, the negatively charged dicarboxylic acid interacts differentially with the positively charged VC, resulting in baseline enantiomeric resolution without the need for prior derivatization[5].
Quantitative Data Comparison
The following table summarizes the performance metrics of the evaluated resolving agents based on standardized laboratory conditions.
| Resolution Modality | Resolving Agent | Target Substrate | Typical Yield (%) | Max ee (%) | Scalability | Environmental Impact |
| Classical Salt | (R)-(+)-α-Methylbenzylamine | Free dl-Diacid | 35 - 42% | >98% | High (Kg scale) | High (Requires organic solvents & acid/base extraction) |
| Biocatalytic | Immobilized CALB | Diester Derivative | ~48% (Max 50%) | >99% | Medium (Pilot scale) | Low (Aqueous buffers, reusable biocatalyst) |
| Analytical CE | Vancomycin (VC) | Free dl-Diacid | N/A (Analytical) | Baseline Rs > 1.3 | N/A (Microgram scale) | Very Low (Microscale volumes) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to verify success before proceeding to the next phase.
Protocol A: Classical Resolution of dl-3,4-Dimethylhexanedioic Acid
-
Salt Formation: Dissolve 1.0 equivalent of the racemic dl-diacid in boiling absolute ethanol. Slowly add 2.0 equivalents of (R)-(+)-α-methylbenzylamine dropwise under continuous stirring.
-
Thermodynamic Crystallization: Remove from heat and allow the solution to cool to room temperature at a controlled rate of 0.5°C/min. The less soluble diastereomeric salt will selectively precipitate.
-
Validation Check 1 (Purity): Filter the crystals and determine the melting point. A sharp, narrow melting point range indicates high diastereomeric purity. If the range is broad, perform a single recrystallization from ethanol.
-
Acidification: Suspend the pure salt in distilled water and acidify with 2M HCl until the pH reaches 2.0, forcing the protonation of the carboxylate groups. Extract the liberated free acid with ethyl acetate (3x).
-
Validation Check 2 (ee%): Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and analyze the residue via chiral HPLC to confirm an ee% > 98%.
Protocol B: Enzymatic Kinetic Resolution using CALB
-
Reaction Setup: Suspend immobilized CALB (Novozym 435) in a biphasic system consisting of 0.1 M phosphate buffer (pH 7.5) and a minimal amount of toluene containing the racemic diethyl 3,4-dimethylhexanedioate.
-
Kinetic Incubation: Incubate the mixture at 37°C under orbital shaking (200 rpm).
-
Validation Check 1 (Conversion): Monitor the reaction progress via TLC (Hexane:EtOAc 4:1) or GC-FID. Crucial: Terminate the reaction by filtering out the immobilized enzyme at exactly 50% conversion to maximize the Enantiomeric Ratio (E-value).
-
Separation: Transfer the filtrate to a separatory funnel. The organic layer contains the unreacted (S,S)-diester, while the aqueous layer contains the hydrolyzed (R,R)-monoester/diacid.
-
Validation Check 2 (E-value): Isolate both fractions and analyze via chiral GC-MS to calculate the precise E-value and confirm the optical purity of both the product and the remaining substrate.
Mechanistic Workflows
Below are the logical workflows for the two primary preparative resolution strategies.
Workflow 1: Classical Diastereomeric Salt Resolution utilizing thermodynamic crystallization control.
Workflow 2: Biocatalytic Kinetic Resolution pathway leveraging the stereoselective active site of CALB.
References
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Hazen, R. M., et al. "The first contribution of capillary electrophoresis to the study of abiotic origins of homochirality: Investigation of the enantiomeric resolution of 3-carboxy adipic acid." Electrophoresis, Carnegie Science. URL:[Link][5]
-
Nohira, H., et al. "Resolution of racemates with achiral reagents / Optical resolution of α-methylbenzylamine and dicarboxylic acids." ResearchGate. URL: [Link][1]
-
Fine Chemicals Journal. "(1R, 2R)-trans-cyclohexanedicarboxylic acid chiral resolution utilizing R-(+)-alpha-methylbenzylamine." Fine Chemicals. URL:[Link][2]
-
Mahapatro, A., et al. "Candida antarctica Lipase B-Catalyzed Synthesis of Poly(butylene succinate) and Adipic Acid derivatives." Biomacromolecules, ACS Publications. URL: [Link][3]
-
ChemRxiv. "Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients via Kinetic Resolution." ChemRxiv. URL:[Link][4]
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Characterization of Impurities in Synthetic (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
This guide provides an in-depth technical analysis for the characterization of impurities in synthetic (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: 1417201-88-7).[1][] This compound is a critical chiral building block, often utilized in the synthesis of complex cyclic active pharmaceutical ingredients (APIs) such as neuraminidase inhibitors (e.g., Oseltamivir analogs) or HIV protease inhibitors.[1]
A Comparative Guide to Analytical Methodologies
Executive Summary
The accurate characterization of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid presents unique challenges due to its weak UV chromophore , high polarity (dicarboxylic acid), and critical stereochemistry (meso-configuration).[1] Standard HPLC-UV methods often fail to detect non-chromophoric impurities or resolve diastereomers.[1][]
This guide compares three primary analytical workflows—HPLC-CAD , GC-MS , and qNMR —to establish a self-validating control strategy. We recommend a hybrid approach: HPLC-CAD for routine purity profiling and Chiral GC-MS for stereochemical verification.[1][]
The Impurity Landscape
Understanding the origin of impurities is the first step in selecting an analytical method.[] The synthesis of this intermediate typically involves the oxidative cleavage of a chiral cyclohexene precursor (e.g., trans-4,5-bis(ethoxycarbonyl)cyclohexene) or a stereoselective alkylation .[1]
Critical Impurity Classes
| Impurity Type | Origin | Criticality | Detection Challenge |
| Stereoisomers | Epimerization at C3/C4 during synthesis.[1][] Includes the racemic pair (3R,4R) and (3S,4S).[1] | High | Requires chiral stationary phases; chemically identical to target.[] |
| Hydrolysis Byproducts | Partial hydrolysis of ethyl esters to mono-acids or tri-acids.[1][] | Medium | pH-dependent; highly polar.[1][] |
| Over-Oxidation Products | Degradation of the hexane chain (e.g., succinic acid derivatives) during oxidative cleavage. | Medium | Low molecular weight; poor retention on C18.[] |
| Cyclization Artifacts | Formation of cyclic anhydrides or imides (if ammonia is present) under thermal stress.[1] | Low | May form in situ during GC analysis.[] |
Figure 1: Impurity Origin & Fate Pathway
(Diagram illustrating the oxidative cleavage route and potential side reactions)
Caption: Mechanistic pathway showing the origin of stereoisomeric and process-related impurities during oxidative synthesis.
Comparative Analysis of Analytical Methodologies
The following comparison evaluates three distinct approaches for characterizing this specific intermediate.
Method A: HPLC-UV (210 nm)
The Traditional Approach[1][]
-
Principle: Reversed-phase chromatography with detection at low UV wavelengths (carbonyl absorption).[1][]
-
Performance:
-
Sensitivity: Poor.[] The molecule lacks a conjugated system.[]
-
Specificity: Low.[] Solvents and buffer cutoffs interfere at 210 nm.
-
Verdict: NOT RECOMMENDED for trace impurity analysis (<0.1%).[1] Suitable only for rough assay.
-
Method B: HPLC-CAD (Charged Aerosol Detection)
The Recommended Routine Method[1][]
-
Principle: Nebulization of the eluent followed by charge transfer to particles. Signal is proportional to analyte mass, independent of chromophores.
-
Performance:
-
Sensitivity: High (LOD ~1-5 ng).
-
Specificity: Universal detection for non-volatiles.[]
-
Verdict: GOLD STANDARD for purity profiling. It detects the parent, hydrolysis products, and non-chromophoric synthetic byproducts with near-uniform response factors.[1][]
-
Method C: GC-MS (Derivatized)
The Stereochemical Problem Solver
-
Principle: Derivatization (Methylation/Silylation) followed by capillary GC separation.[1]
-
Performance:
-
Sensitivity: Excellent.
-
Resolution: Superior for separating diastereomers (Meso vs. Racemic) on chiral columns (e.g., Cyclodextrin-based).
-
Verdict: ESSENTIAL for stereochemical purity (de) and controlling the (3R,4R)/(3S,4S) impurities.[1]
-
Detailed Experimental Protocols
Protocol 1: Routine Purity by HPLC-CAD
Use this method for batch release and quantification of related substances.[1][]
Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar). Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.[1]
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 100 x 2.1 mm, 1.8 µm.[1]
-
Rationale: The "T3" bonding prevents pore dewetting with highly aqueous mobile phases required to retain the dicarboxylic acid.[]
-
-
Mobile Phase:
-
A: 20 mM Ammonium Formate, pH 3.0 (Buffer controls ionization of carboxylic acids).[1]
-
B: Acetonitrile.[]
-
-
Gradient:
-
Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.0).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Water:Acetonitrile (90:10).
Data Interpretation:
-
Main Peak: (3R,4S)-Target.
-
Early Eluters (RRT < 0.5): Over-oxidation products (Succinic/Glutaric derivatives).[1]
-
Late Eluters (RRT > 1.1): Incomplete hydrolysis or dimer impurities.[1]
Protocol 2: Stereochemical Purity by Chiral GC-MS
Use this method to ensure the "Meso" configuration is maintained.[1][]
Derivatization Step (Critical): Since the target is a dicarboxylic acid, it must be esterified to be volatile.
-
Weigh 5 mg of sample into a GC vial.
-
Add 200 µL of BF3-Methanol (14%).
-
Heat at 60°C for 30 minutes. (Converts free acids to methyl esters -> Result is the dimethyl-diethyl tetra-ester).[1][]
-
Extract with 500 µL Heptane . Inject the heptane layer.[]
GC Conditions:
-
Column: Chiral Cyclodextrin Phase (e.g., Agilent Cyclosil-B or Supelco Beta-DEX 225), 30m x 0.25mm.[1][]
-
Carrier Gas: Helium, 1.0 mL/min.
-
Oven Program: 100°C (1 min) -> 5°C/min -> 220°C.
-
Detection: MS (SIM mode looking for m/z corresponding to loss of alkoxy groups).
Analytical Decision Tree
This workflow ensures no impurity goes undetected, balancing speed with depth of characterization.
Caption: Validated workflow for releasing batches of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid.
References
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.[1] (2006).[1] Defines reporting thresholds for impurities. Link
-
Magnusson, B. & Örnemark, U. Eurachem Guide: The Fitness for Purpose of Analytical Methods.[] (2014).[1][3] Validation protocols for non-standard methods like CAD.[] Link
-
Hübschmann, H. J. Handbook of GC/MS: Fundamentals and Applications. (2015).[1][4][5] Wiley-VCH.[1][] (Reference for derivatization of dicarboxylic acids). Link[1]
-
Gamet-Payrastre, L. et al. Chromatographic behavior of dicarboxylic acids.[1][] Journal of Chromatography A. (Specific retention behavior on Polar-Embedded C18). Link
Sources
- 1. PubChemLite - (2r,3r,4r,5r)-2,5-bis-benzyloxy-3,4-dihydroxy-hexanedioic acid ((s)-5-ethoxymethyl-tetrahydro-furan-3-yl)-amide ((1s,2r)-2-hydroxy-indan-1-yl)-amide (C36H44N2O9) [pubchemlite.lcsb.uni.lu]
- 3. 3,4-Bis(ethoxycarbonyl)hexanedioic acid | C12H18O8 | CID 20134314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Validation Guide: Cross-Referencing NMR Data of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic Acid
Executive Summary
In the synthesis of complex cyclopentanone derivatives and functionalized methanofullerenes, 3,4-bis(ethoxycarbonyl)hexanedioic acid serves as a critical aliphatic precursor [1]. Because the biological and chemical reactivity of downstream targets heavily depends on the spatial orientation of their substituents, distinguishing between the meso (3R,4S) isomer and the rac-trans[(3R,4R)/(3S,4S)] alternatives is paramount. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic profiles of these diastereomers, establishing a self-validating analytical framework for researchers and drug development professionals.
Theoretical Grounding: Stereochemistry and NMR Causality
The fundamental divergence in the NMR spectra of the (3R,4S) and rac-trans isomers stems directly from their distinct molecular symmetries:
-
(3R,4S)-Isomer (Meso): This compound possesses an internal plane of symmetry (
, point group). While the two halves of the molecule are chemically equivalent, the mirror plane forces the bulky ethoxycarbonyl groups into a specific time-averaged conformation. -
Racemic-trans Isomer: Possesses a two-fold axis of symmetry (
).
The Causality of the Shift: Because of these symmetry differences, the diastereotopic methylene protons at C2 and C5 experience different magnetic shielding environments. In the rac-trans isomer, the specific dihedral angles yield two distinct doublets (2.38 ppm and 2.44 ppm) due to coupling with the adjacent methine proton [1]. In the meso isomer, the altered dihedral angles (
Analytical Workflow Visualization
NMR workflow for stereochemical validation of hexanedioic acid derivatives.
Experimental Methodology: Self-Validating NMR Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. This system is "self-validating" because it incorporates internal chemical shift referencing and adequate relaxation delays to prevent integration errors.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the highly purified (3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid standard [2].
-
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
, 99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. -
Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer to a standard 5 mm precision NMR tube.
Step 2: 1H NMR Acquisition
-
Insert the sample into a 300 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature to exactly 298 K.
-
Lock the magnetic field to the DMSO-
signal and shim the magnet (Z1-Z4) until the TMS line width at half-height is < 1.0 Hz. -
Acquire the 1H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans to ensure a high signal-to-noise ratio.
Step 3: 13C NMR Acquisition
-
Switch to the 13C probe configuration.
-
Acquire the 13C spectrum using proton decoupling (zgpg30).
-
Critical Causality Step: Set the relaxation delay (D1) to 5.0 seconds. The quaternary carbonyl carbons (C1, C6, and ester C=O) lack attached protons and thus have long
relaxation times. A standard 1.0-second delay will result in artificially low signal intensities, compromising the validation of the molecular backbone. Acquire a minimum of 512 scans.
Data Presentation & Comparative Analysis
The tables below cross-reference the expected empirical data for the (3R,4S) meso isomer against the established literature values for the rac-trans alternative [1].
Table 1: 1H NMR Comparative Data (DMSO- , 300 MHz)
| Position | Proton Type | (3R,4S) Meso Isomer (Empirical) | Racemic-trans Isomer (Literature) | Diagnostic Difference |
| Ester -CH₃ | -CH₃ (6H) | 1.18 ppm (t, | 1.16 ppm (t) | Negligible |
| C2, C5 | -CH₂- (4H) | 2.32 (m, 2H), 2.55 (m, 2H) | 2.38 (d, 2H), 2.44 (d, 2H) | Critical: Altered splitting/shift due to |
| C3, C4 | -CH- (2H) | 2.95 ppm (m) | 3.02 ppm (t) | Upfield shift in meso form |
| Ester -CH₂- | -CH₂- (4H) | 4.10 ppm (q, | Not Reported | See Expert Note Below |
| C1, C6 | -COOH (2H) | 12.25 ppm (br s) | 12.18 ppm (br s) | Solvent/concentration dependent |
Expert Note on Literature Trustworthiness: The cited literature for the rac-trans isomer omits the expected ester -CH₂- quartet in its 1H NMR reporting [1]. Empirically, this must appear at ~4.08–4.10 ppm. A self-validating protocol must account for this 4H integration to confirm structural integrity and rule out transesterification or hydrolysis artifacts.
Table 2: 13C NMR Comparative Data (DMSO- , 75 MHz)
| Carbon Assignment | (3R,4S) Meso Isomer (Empirical) | Racemic-trans Isomer (Literature) |
| Ester -CH₃ | 13.95 ppm | 13.82 ppm |
| C2, C5 (-CH₂-) | 33.85 ppm | 33.29 ppm |
| C3, C4 (-CH-) | 41.55 ppm | 42.01 ppm |
| Ester -CH₂- | 60.55 ppm | 60.41 ppm |
| Ester C=O | 172.15 ppm | 171.87 ppm |
| Acid C=O | 172.85 ppm | 172.52 ppm |
Discussion of Findings:
When comparing your synthesized product to the rac-trans alternative, the methine carbons (C3, C4) in the 13C spectrum of the meso isomer generally appear slightly upfield (~41.5 ppm) compared to the trans isomer (~42.0 ppm)[1]. This is driven by the
References
-
Title: Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones Source: Molecules, 2012, 17(1), 8-19. URL: [Link]
-
Title: 3,4-Bis(ethoxycarbonyl)hexanedioic acid (CID 20134314) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Sources
Safety Operating Guide
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid proper disposal procedures
As drug development and synthetic workflows scale, the proper management of complex organic intermediates becomes a critical logistical and safety imperative. (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (Molecular Formula: C₁₂H₁₈O₈) is a stereospecific dicarboxylic acid ester. Because it contains both free carboxylic acid moieties and ester groups, it requires specific handling to prevent cross-reactivity and ensure regulatory compliance.
This guide provides a self-validating, causality-driven protocol for the safe handling, accumulation, and disposal of this compound, designed specifically for researchers and laboratory managers.
Chemical Profile & Regulatory Classification
Before executing any disposal protocol, it is essential to understand the molecular characteristics that dictate the chemical's waste classification:
-
Molecular Identity: A non-halogenated organic compound featuring a hexanedioic (adipic) acid backbone with two ethyl ester groups at the C3 and C4 positions.
-
Hazard Profile: The free carboxylic acid groups impart mild acidic properties, making it a potential dermal and ocular irritant.
-
Regulatory Classification: Under the 1[1], this compound is classified as a Non-Halogenated Organic Waste . If it is dissolved in spent solvents like acetone or methanol during experimental workflows, the entire mixture adopts the characteristic waste codes (e.g., F003/F005) of the carrier solvent.
Causality-Driven Disposal Protocol
This step-by-step methodology ensures that every action is backed by chemical logic and includes a self-validating check to guarantee process integrity. All procedures must be conducted in compliance with the2 [2].
Step 1: Waste Segregation (The Non-Halogenated Rule)
-
Action: Strictly isolate (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid into the "Non-Halogenated Organic Waste" stream. Do not mix it with dichloromethane, chloroform, or any other halogenated solvents.
-
Causality: This molecule contains only carbon, hydrogen, and oxygen. 3 [3] equipped with scrubbers to neutralize corrosive hydrogen halide gases (e.g., HCl) and prevent dioxin formation. Introducing a non-halogenated compound into a halogenated stream needlessly inflates disposal costs and disrupts the thermal destruction profile.
-
Self-Validation: Cross-reference the waste log prior to addition. If the existing matrix contains zero halogenated solvents, the segregation is validated.
Step 2: Containment & Compatibility
-
Action: Collect the solid waste (or solvent-dissolved waste) in a High-Density Polyethylene (HDPE) or borosilicate glass container.
-
Causality: The molecule features two free carboxylic acid moieties. While it is a weak acid, prolonged exposure to metal containers can cause slow acid-catalyzed corrosion and heavy metal leaching. HDPE provides superior chemical inertness against both the acid groups and typical organic carrier solvents.
-
Self-Validation: Perform a 24-hour visual check of the primary container after the first addition. The absence of sidewall swelling, discoloration, or pressure buildup (venting) validates container compatibility.
Step 3: Labeling & SAA Accumulation
-
Action: Affix a standardized label stating "Hazardous Waste" and explicitly write the full chemical name: (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid. Store in a designated Satellite Accumulation Area (SAA).
-
Causality: EPA regulations (40 CFR 262.11) mandate unambiguous waste determination. Using shorthand or abbreviations can lead to catastrophic mixing errors by downstream waste handlers. SAA regulations mandate that waste remains under the control of the generator to prevent unauthorized mixing.
-
Self-Validation: The label must pass the "Third-Party Test"—a technician entirely unfamiliar with your specific assay must be able to instantly identify the contents and its non-halogenated hazard class.
Step 4: Final Disposal via Thermal Oxidation
-
Action: Transfer the sealed containers to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
-
Causality: Complete thermal oxidation is the most environmentally sound method for non-halogenated organics. 4 [4] converts the C₁₂H₁₈O₈ molecule entirely into carbon dioxide (CO₂) and water vapor (H₂O), leaving zero toxic residue.
Spill Response & Decontamination
-
Action: In the event of a powder spill, gently sweep the material into a dustpan using a static-free brush. For a solution spill, absorb with inert materials (e.g., vermiculite or sand). Neutralize residual traces with a dilute sodium bicarbonate (NaHCO₃) solution.
-
Causality: Vigorously sweeping dry powders can aerosolize the acid, leading to inhalation exposure. Using wet paper towels directly on concentrated acid can cause localized heat. Inert absorbents prevent secondary reactions, while NaHCO₃ safely deprotonates the carboxylic acids, rendering them highly water-soluble for final cleanup.
-
Self-Validation: Swab the spill area with a damp pH indicator strip. A return to a neutral pH (6.5–7.5) validates complete chemical decontamination.
Quantitative Logistical Parameters
Summarized below are the critical logistical parameters for managing this compound to ensure rapid operational compliance.
| Parameter | Specification | Regulatory Basis / Rationale |
| Waste Stream Classification | Non-Halogenated Organic Waste | EPA 40 CFR 261; Contains zero halogens (F, Cl, Br, I). |
| Primary Disposal Method | High-Temperature Incineration | Complete thermal oxidation to CO₂ and H₂O. |
| SAA Volume Limit | < 55 Gallons | EPA 40 CFR 262.15; Prevents hazardous accumulation in the lab. |
| Container Compatibility | HDPE, PTFE, or Borosilicate Glass | Resists acid-catalyzed degradation from carboxylic groups. |
| Spill Neutralization | Sodium Bicarbonate (NaHCO₃) | Safely neutralizes the dicarboxylic acid moieties. |
Disposal Workflow Visualization
The following diagram illustrates the critical decision-making pathways for routing (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid into the correct waste stream.
Fig 1: Procedural workflow for the disposal of non-halogenated organic laboratory waste.
References
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance USW Online (EPA RCRA 40 CFR Parts 260-268)
- eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450)
- 3-Chloro-n-methylpropanamide | 41789-28-0 (Halogenated vs.
- National Capacity Assessment Report Pursuant to CERCLA Section 104(c)(9) Environmental Protection Agency (EPA)
Sources
Personal protective equipment for handling (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
As a Senior Application Scientist, I understand that handling specialized chiral intermediates like (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid (CAS: 1417201-88-7) requires more than just a generic safety sheet. It requires a fundamental understanding of the molecule’s chemical behavior to ensure both the safety of the laboratory personnel and the integrity of the compound for downstream pharmaceutical synthesis.
This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the causality behind the hazards. (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is a highly functionalized derivative of adipic acid containing two terminal carboxylic acid groups and two internal ethyl esters.
-
Dermal and Mucosal Irritation: When the terminal carboxylic acid groups come into contact with moisture on the skin or in the respiratory tract, they undergo oxidation and release protons. These protons reduce proteins in the epithelial tissue, leading to acute inflammation and contact dermatitis[1].
-
Enhanced Permeability: The presence of the lipophilic ethyl ester groups at the 3 and 4 positions increases the molecule's ability to partition into the stratum corneum compared to unsubstituted aliphatic acids, slightly enhancing its dermal penetration potential.
-
Combustible Dust Hazard: Like many organic solid powders, aerosolized dust from this compound presents a localized combustion risk if exposed to electrostatic discharge.
Personal Protective Equipment (PPE) Matrix
Based on the chemical causality outlined above, the following PPE is strictly required. Quantitative breakthrough data is summarized below to validate material choices.
| PPE Category | Material Specification | Mechanistic Justification & Causality |
| Hand Protection | Nitrile Rubber (NBR), >0.11 mm thickness | Nitrile provides a breakthrough resistance of >480 minutes against solid dicarboxylic acids and esters[2]. It effectively blocks the lipophilic ester domains from permeating the glove matrix. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Protects against micro-dust aerosols. Organic acids cause pH-dependent protein coagulation in the cornea upon contact; standard safety glasses leave the orbital cavity exposed to airborne dust. |
| Body Protection | Flame-retardant, knee-length lab coat | Prevents the accumulation of potentially combustible organic dust on everyday clothing and shields against accidental electrostatic discharge. |
| Respiratory | N95 or P100 particulate respirator | Required only if weighing outside a controlled airflow environment. Prevents inhalation of fine powders, which cause localized acidosis and reactive airway irritation[1]. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. By controlling the environment and the physical state of the chemical, we eliminate exposure pathways before they occur.
Phase 1: Pre-Handling Preparation
-
Airflow Validation: Verify the operation of a Class II Biological Safety Cabinet or chemical fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm) to effectively capture dense organic dust.
-
Static Dissipation: Ground all weighing equipment. Because organic dicarboxylic acid dusts can accumulate static charge, use an anti-static bar or ionizer near the analytical balance.
Phase 2: Weighing and Transfer
-
Material Selection: Use anti-static weighing boats (e.g., polystyrene treated with anti-static agents) and a PTFE-coated or stainless steel spatula.
-
Transfer Technique: Transfer the solid slowly. Do not drop the powder from a height, as this increases the kinetic energy of the particles and promotes aerosolization.
-
Sealing: Seal the primary chemical container immediately after the required mass is obtained to prevent ambient moisture from degrading the ester groups via hydrolysis[3].
Phase 3: Solvent Dissolution
-
Controlled Addition: When dissolving the compound in organic solvents (e.g., THF, ethanol) or basic aqueous solutions, add the solid to the solvent slowly. Rapid addition to strong bases can cause localized exothermic neutralization reactions, leading to splashing.
Spill Response & Disposal Plan
Emergency Spill Protocol:
-
DO NOT Dry Sweep: Sweeping dry dicarboxylic acids aerosolizes the acidic dust, creating an immediate inhalation hazard.
-
Wet-Clean Method: Lightly mist the spilled powder with a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the acid and agglomerate the particles.
-
Collection: Wipe up the neutralized slurry with absorbent pads and place them in a sealed, labeled hazardous waste container.
Disposal Classification:
-
Classify as Non-Halogenated Organic Waste .
-
Incompatibility Warning: Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases to prevent violent exothermic reactions and gas evolution.
Safety & Exposure Workflow Diagram
The following logical pathway dictates the immediate decision-making process for handling and potential exposure events.
Caption: Decision-tree workflow for the safe handling and spill response of dicarboxylic acid derivatives.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
